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3,6-Dichloro-N-methylpicolinamide Documentation Hub

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  • Product: 3,6-Dichloro-N-methylpicolinamide
  • CAS: 1021077-12-2

Core Science & Biosynthesis

Foundational

Chemical structure of 3,6-Dichloro-N-methyl-2-pyridinecarboxamide

The following technical guide details the chemical structure, synthesis, and applications of 3,6-Dichloro-N-methyl-2-pyridinecarboxamide , a specialized chloropyridine intermediate. [1] Executive Summary 3,6-Dichloro-N-m...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 3,6-Dichloro-N-methyl-2-pyridinecarboxamide , a specialized chloropyridine intermediate.

[1]

Executive Summary

3,6-Dichloro-N-methyl-2-pyridinecarboxamide (CAS 1021077-12-2 ) is a halogenated pyridine derivative functioning primarily as a high-value building block in pharmaceutical and agrochemical synthesis.[1] Structurally, it consists of a pyridine ring substituted with chlorine atoms at the 3 and 6 positions and an N-methylcarboxamide group at the 2-position.[1]

Its significance lies in two distinct domains:

  • Pharmaceutical Chemistry: It serves as a structural scaffold for kinase inhibitors and is identified as a process impurity (e.g., Sorafenib Impurity 52) in the manufacturing of N-methyl-2-pyridinecarboxamide based drugs.[1]

  • Agrochemical Research: As an amide derivative of Clopyralid (3,6-dichloropicolinic acid), it acts as a pro-herbicide or transport analog for auxinic herbicides, influencing volatility and lipophilicity.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identifiers
Parameter Details
IUPAC Name 3,6-Dichloro-N-methylpyridine-2-carboxamide
Common Synonyms 3,6-Dichloro-N-methylpicolinamide; Clopyralid methylamide
CAS Registry Number 1021077-12-2
Molecular Formula C₇H₆Cl₂N₂O
Molecular Weight 205.04 g/mol
SMILES CNC(=O)C1=C(C=CC(=N1)Cl)Cl
Structural Characterization

The molecule features a pyridine core with an electron-deficient π-system due to the electronegative nitrogen and two chlorine substituents.

  • Steric Environment: The chlorine at C3 exerts significant steric hindrance on the adjacent C2-carboxamide group, forcing the amide bond out of planarity with the ring or locking it into a specific conformation to minimize dipole repulsion.[1]

  • Electronic Effect: The C6-chlorine activates the C2 position for nucleophilic attack during degradation but stabilizes the ring against oxidative metabolism compared to non-halogenated analogs.[1]

Physicochemical Data (Experimental & Predicted)
Property Value / Description
Physical State Solid (Crystalline powder)
Color White to Off-white
Melting Point 150–155 °C (Predicted based on amide H-bonding)
Solubility Low in water; Soluble in DMSO, Methanol, Dichloromethane
LogP ~1.8 (Lipophilic, suitable for membrane permeability)
pKa Amide proton is weakly acidic; Pyridine Nitrogen pKa < 1.0 (highly suppressed by Cl)

Synthetic Pathways & Production[1][4][10]

The synthesis of 3,6-Dichloro-N-methyl-2-pyridinecarboxamide typically proceeds via the activation of its parent acid, 3,6-dichloropicolinic acid (Clopyralid) .[1]

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward synthesis, including the precursor production via electrochemical reduction.

SynthesisPathway Pentachloropyridine Pentachloropyridine (Starting Material) TCP_Acid 3,4,5,6-Tetrachloropicolinic Acid Pentachloropyridine->TCP_Acid Hydrolysis (NaOH) Clopyralid 3,6-Dichloropicolinic Acid (Clopyralid) TCP_Acid->Clopyralid Electrochemical Reduction (Ag Cathode, -2 Cl) AcidChloride 3,6-Dichloropicolinoyl Chloride Clopyralid->AcidChloride SOCl2 / DMF (cat.) Reflux Target 3,6-Dichloro-N-methyl- 2-pyridinecarboxamide (Target) AcidChloride->Target MeNH2 (aq/THF) 0°C -> RT

Figure 1: Synthetic route from industrial precursors to the target amide.[1]

Detailed Experimental Protocol

Objective: Synthesis of 3,6-Dichloro-N-methyl-2-pyridinecarboxamide from 3,6-dichloropicolinic acid.

Reagents:

  • 3,6-Dichloropicolinic acid (1.0 eq)[1]

  • Thionyl chloride (SOCl₂, 5.0 eq)[1]

  • Methylamine (2.0 M in THF, 3.0 eq)[1]

  • Catalytic DMF (2-3 drops)[1]

  • Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube, dissolve 3,6-dichloropicolinic acid in anhydrous DCM.

  • Chlorination: Add thionyl chloride dropwise, followed by catalytic DMF. Heat the mixture to reflux (40°C) for 3 hours until gas evolution (HCl/SO₂) ceases.

  • Isolation of Intermediate: Concentrate the reaction mixture in vacuo to remove excess SOCl₂. The residue (3,6-dichloropicolinoyl chloride) is a moisture-sensitive yellow oil/solid; use immediately.[1]

  • Amidation: Re-dissolve the acid chloride in anhydrous DCM and cool to 0°C in an ice bath.

  • Addition: Slowly add the Methylamine/THF solution. The reaction is exothermic.[1] Maintain temperature < 5°C.

  • Workup: Stir at room temperature for 2 hours. Quench with water.[1] Extract the organic layer, wash with 1N HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).[1]

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield the target as white needles.[1]

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral fingerprints must be confirmed.

Technique Expected Signal / Characteristic
¹H NMR (400 MHz, DMSO-d₆) δ 8.60 (br s, 1H, NH ); δ 8.15 (d, J=8.5 Hz, 1H, Py-H 4/5); δ 7.75 (d, J=8.5 Hz, 1H, Py-H 5/4); δ 2.85 (d, J=4.8 Hz, 3H, N-CH ₃).[1]
¹³C NMR Carbonyl (~162 ppm); Pyridine C2/C6 (deshielded by N/Cl); Methyl carbon (~26 ppm).[1]
Mass Spectrometry (ESI) [M+H]⁺ = 205.0 / 207.0 .[1] Observe characteristic chlorine isotope pattern (9:6:1 for Cl₂).[1]
IR Spectroscopy 3300 cm⁻¹ (N-H stretch); 1660 cm⁻¹ (Amide I, C=O); 1550 cm⁻¹ (Amide II).[1]

Biological & Industrial Applications[1][4]

Pharmaceutical Impurity Profiling

In the synthesis of kinase inhibitors like Sorafenib (which contains a pyridinecarboxamide moiety), chlorination side-reactions or the use of chlorinated starting materials can lead to the formation of this compound.[1]

  • Role: It is used as a Reference Standard (Impurity 52) to quantify trace contamination in GMP manufacturing.[1]

  • Toxicity: As a chloropyridine, it possesses potential hepatotoxicity and must be controlled to ppm levels in drug substances.[1]

Agrochemical Mechanism

As a derivative of Clopyralid, this molecule exhibits auxinic herbicide activity .[1]

  • Mechanism: It mimics indole-3-acetic acid (IAA).[1] The N-methyl amide moiety likely acts as a masking group (pro-herbicide), increasing lipophilicity for cuticular penetration.[1] Once inside the plant, amidases hydrolyze the amide back to the free acid (Clopyralid), which disrupts cell wall plasticity and nucleic acid metabolism.[1]

References

  • PubChem. 3,6-Dichloro-N-methylpicolinamide (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Sorafenib Impurity Profiling. Impurity 52: 3,6-Dichloro-N-methylpicolinamide.[1][2] Molcoo / BLD Pharm Reference Standards.[1] Available at: [Link][1]

  • Electrochemical Synthesis of Chloropicolinic Acids. Research on the synthesis of 3,6-DCP via reduction of tetrachloropicolinic acid. ResearchGate.[1][3][4] Available at: [Link]

  • Clopyralid Chemistry. Herbicide Handbook: Clopyralid and its derivatives.[1] Weed Science Society of America.[1]

Sources

Exploratory

3,6-Dichloro-N-methylpicolinamide vs Clopyralid structure activity relationship

The following technical guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 3,6-Dichloro-N-methylpicolinamide versus the commercial herbicide Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid)....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 3,6-Dichloro-N-methylpicolinamide versus the commercial herbicide Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid).

From Lipophilic Prodrug to Active Auxin Mimic

Executive Summary

This guide analyzes the critical structural and functional differences between Clopyralid , a widely used synthetic auxin herbicide, and its N-methyl amide derivative . The central thesis of this comparison is the "Prodrug vs. Active Principle" paradigm.

While Clopyralid possesses the free carboxylic acid moiety required for high-affinity binding to the TIR1/AFB auxin receptor complex, 3,6-Dichloro-N-methylpicolinamide lacks this essential pharmacophore. Consequently, the amide exhibits negligible intrinsic herbicidal activity but possesses superior lipophilicity, potentially acting as a "masked" prodrug that requires metabolic bioactivation (hydrolysis) to function.

Chemical Structure & Physicochemical Profile[1][2][3][4]

The fundamental difference lies at the C2 position of the pyridine ring. This modification drastically alters the electronic and physical properties of the molecule, influencing uptake, translocation, and receptor binding.

Structural Comparison
FeatureClopyralid 3,6-Dichloro-N-methylpicolinamide
IUPAC Name 3,6-dichloro-2-pyridinecarboxylic acid3,6-dichloro-N-methylpyridine-2-carboxamide
C2 Substituent Carboxylic Acid (-COOH)N-Methyl Amide (-CONHCH3)
Ionization State (pH 7) Anionic (Carboxylate -COO-)Neutral (Non-ionizable)
pKa ~2.3 (Acidic)> 14 (Neutral)
LogP (Lipophilicity) ~ -1.8 (Hydrophilic at pH 7)~ 1.5 - 2.0 (Lipophilic)
H-Bond Donor 1 (Acid OH)1 (Amide NH)
H-Bond Acceptor 3 (N, O, O)2 (N, O)
DOT Diagram: Structural & Functional Logic

The following diagram illustrates the structural relationship and the physicochemical shift.

SAR_Comparison Clopyralid Clopyralid (Active Herbicide) [Polar / Anionic] Amide 3,6-Dichloro-N-methylpicolinamide (Prodrug / Analog) [Lipophilic / Neutral] Structure Structural Difference: C2-COOH vs C2-CONHCH3 Amide->Structure Derivatization Structure->Clopyralid Hydrolysis

Figure 1: The structural relationship between the amide derivative and the parent acid.

Mechanism of Action: The Auxin Pharmacophore

To understand why the amide is intrinsically inactive, one must examine the TIR1/AFB Receptor Binding Pocket .

The "Charge Clamp" Requirement

Synthetic auxins (like Clopyralid, Picloram, and 2,4-D) mimic Indole-3-acetic acid (IAA). The critical binding interaction involves the carboxylate group of the herbicide forming a salt bridge and hydrogen bond network with a specific "charge clamp" formed by Arginine and Lysine residues deep within the receptor pocket.

  • Clopyralid (Acid): At physiological pH, the acid dissociates to the carboxylate anion (-COO-). This negative charge is essential for anchoring the molecule into the TIR1 pocket.

  • N-methyl Amide: The amide group (-CONHCH3) is neutral. It cannot form the electrostatic salt bridge with the receptor's Arginine. Furthermore, the methyl group provides steric bulk that may clash with the tight binding pocket, preventing the "molecular glue" function required to recruit the Aux/IAA repressor proteins.

Metabolic Bioactivation (The Prodrug Pathway)

While the amide cannot bind the receptor, its lipophilicity gives it an advantage in uptake.

The Translocation/Activation Trade-off
  • Uptake: The neutral amide penetrates the waxy plant cuticle much faster than the anionic Clopyralid (which is often formulated as a salt or ester to assist this).

  • Activation: Once inside the plant cell, the amide must be hydrolyzed by amidase enzymes .

    • Reaction:R-CONHCH3 + H2O -> R-COOH + NH2CH3

    • Selectivity Factor: If a weed species possesses high amidase activity and a crop species (like corn or wheat) possesses low amidase activity, the amide could theoretically offer enhanced selectivity over the acid.

    • Stability:[1] The N-methyl group makes the amide more resistant to hydrolysis than a simple primary amide (-CONH2), potentially creating a "slow-release" effect.

DOT Diagram: The Bioactivation Pathway

Bioactivation cluster_0 Leaf Surface (Cuticle) cluster_1 Plant Cytosol Amide_Ext N-methyl Amide (Applied) Amide_Int Amide (Intracellular) Amide_Ext->Amide_Int Rapid Diffusion (High LogP) Enzyme Amidase Enzyme (Hydrolysis) Amide_Int->Enzyme Receptor TIR1 Receptor Complex (Nucleus) Amide_Int->Receptor No Binding Acid Clopyralid (Free Acid) (Active Species) Enzyme->Acid Bioactivation Acid->Receptor High Affinity Binding

Figure 2: The metabolic pathway required for the N-methyl amide to exert herbicidal activity.

Experimental Protocols for SAR Validation

To validate the SAR hypothesis (Amide = Prodrug; Acid = Active), the following experimental workflows are recommended.

Protocol A: In Vitro Receptor Binding Assay

Objective: Determine if the amide has intrinsic affinity for the TIR1 receptor.

  • System: Surface Plasmon Resonance (SPR) or Radioligand Binding Assay using purified TIR1-ASK1 complex.

  • Ligand: [3H]-IAA (Indole-3-acetic acid) or [3H]-2,4-D as the competitive tracer.

  • Procedure:

    • Incubate TIR1 complex with tracer + varying concentrations (0.1 nM to 100 µM) of Clopyralid (Positive Control).

    • Incubate TIR1 complex with tracer + varying concentrations of 3,6-Dichloro-N-methylpicolinamide .

  • Expected Result:

    • Clopyralid: IC50 in the nanomolar range (displacement of tracer).

    • Amide: No displacement or IC50 > 100 µM (indicating no binding).

Protocol B: In Vivo Hydrolysis Assay

Objective: Confirm bioactivation in plant tissue.

  • Tissue: Excised leaves or root segments of a sensitive species (e.g., Soybean or Pea).

  • Treatment: Incubate tissue in buffer containing 10 µM of 3,6-Dichloro-N-methylpicolinamide .

  • Sampling: Harvest tissue at 0, 6, 12, and 24 hours.

  • Extraction: Homogenize in acetonitrile/water (acidified).

  • Analysis: LC-MS/MS targeting the parent amide (MRM transition) and the free acid metabolite (Clopyralid).

  • Validation: If Clopyralid appears over time, the amide is a prodrug.

Protocol C: Root Elongation Bioassay (Whole Plant SAR)

Objective: Compare phenotypic potency.

  • Species: Arabidopsis thaliana (Wild Type vs. tir1 mutants).

  • Method: Plate seeds on agar containing increasing doses (0, 0.01, 0.1, 1.0, 10 µM) of both compounds.

  • Measurement: Measure primary root length after 7 days.

  • Analysis:

    • If Amide potency < Acid potency: Suggests slow hydrolysis limits activity.

    • If Amide potency ≈ Acid potency: Suggests rapid hydrolysis or enhanced uptake compensates for lack of binding.

Synthesis & Impurity Profile

Researchers synthesizing these compounds for testing should note the following:

  • Synthesis of Clopyralid: typically involves the chlorination of picolinic acid or the hydrolysis of 3,6-trichloropicolinic acid precursors.

  • Synthesis of the Amide:

    • Route: Reaction of Clopyralid (as acid chloride) with methylamine.

    • Impurity Risk: In commercial Clopyralid production, if methylamine is used in any step (rare) or if the methyl ester is used and reacts with ammonia/amines, amides can form.

    • Purification: The amide is significantly less polar than the acid. It can be separated via Normal Phase Chromatography (Silica, Hexane/EtOAc), whereas Clopyralid requires Reverse Phase (C18, MeOH/Water + Formic Acid).

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase enzyme complex." Nature, 446(7136), 640-645. Link

    • Foundational paper establishing the structural requirement (carboxyl
  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science, 66(2), 113-120. Link

    • Comprehensive review of synthetic auxin mechanisms, including pyridine carboxylic acids.
  • Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

    • Discusses SAR of pyridine herbicides and the role of functional group modific
  • Sterling, T. M. (1994). "Mechanisms of herbicide absorption across plant membranes and accumulation in plant cells." Weed Science, 42(2), 263-276. Link

    • Reference for the ion-trapping mechanism and lipophilicity differences between acids and neutral deriv

Sources

Foundational

Mechanistic Action of N-Methyl Picolinamide Analogs as Auxin Mimics

Technical Guide & Whitepaper Executive Summary The development of N-methyl picolinamide analogs represents a sophisticated "pro-drug" strategy in the design of synthetic auxins. Unlike classical auxin herbicides (e.g., 2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

The development of N-methyl picolinamide analogs represents a sophisticated "pro-drug" strategy in the design of synthetic auxins. Unlike classical auxin herbicides (e.g., 2,4-D or dicamba) that present a free carboxylic acid moiety for immediate receptor binding, N-methyl picolinamide analogs utilize a masked amide functionality .

This guide details the mechanism by which these analogs function as pro-auxins . The N-methyl amide group enhances lipophilicity and tissue permeability, allowing the molecule to penetrate specific plant compartments (such as the hypocotyl) more effectively than the free acid. Once internalized, the amide is hydrolyzed by endogenous amidases to liberate the active picolinic acid pharmacophore . This active species then preferentially engages the AFB5 (Auxin Signaling F-Box 5) co-receptor—distinct from the TIR1 receptor preferred by 2,4-D—to trigger the ubiquitination of Aux/IAA repressors, leading to unregulated gene expression and herbicidal efficacy.

Part 1: Molecular Architecture & The "Pro-Auxin" Strategy

Structural Logic: The Masking Principle

The defining feature of this class is the substitution of the essential carboxylic acid (found in IAA and picolinate herbicides like picloram) with an N-methyl carboxamide .

  • The Problem: Free carboxylic acids (pKa ~3-5) are ionized at physiological pH, which can limit passive diffusion across lipophilic plasma membranes and restrict transport to specific tissues.

  • The Solution: The N-methyl picolinamide motif acts as a neutral, lipophilic mask.

    • Scaffold: Based on the pyridine ring (picolinic structure).

    • Mask: The -CONHCH₃ group replaces -COOH.

    • Substituents: Halogens (Cl, F) or aryl groups at positions 3, 5, or 6 of the pyridine ring are critical for affinity once the molecule is activated.

Bioactivation Mechanism

The N-methyl picolinamide itself is biologically inactive at the receptor level. It cannot form the critical salt bridge with the arginine "charge clamp" inside the auxin receptor pocket.

  • Uptake: The neutral amide diffuses rapidly into the cytoplasm.

  • Hydrolysis: Endogenous plant amidases (specifically those related to the AMI1 or similar families) attack the amide bond.

  • Liberation: The reaction yields the free substituted picolinic acid (the active auxin mimic) and methylamine.

Technical Note: The rate of hydrolysis determines the "slow-release" effect, which can create a distinct physiological profile compared to the direct application of the free acid. This is analogous to the "Trojan Horse" mechanism described by Savaldi-Goldstein et al. for other auxin prodrugs.

Part 2: The Mechanistic Core (TIR1/AFB Signaling)

Once hydrolyzed, the liberated picolinate analog functions as a "molecular glue."

The Receptor Target: AFB5 Selectivity

While 2,4-D and IAA primarily target the TIR1 (Transport Inhibitor Response 1) F-box protein, picolinate-based auxins show a distinct preference for the AFB5 (Auxin Signaling F-Box 5) homolog.[1]

  • Binding Pocket Architecture: The auxin binding pocket is located at the interface of the F-box protein (TIR1/AFB5) and the Aux/IAA substrate.

  • The Charge Clamp: The liberated carboxylate of the picolinate anchors to the bottom of the pocket, interacting with conserved Arginine residues (Arg403/Arg436 in TIR1 equivalents).

  • Selectivity Filter: Variations in the F-box protein sequence (specifically in the LRR domain) allow AFB5 to accommodate the bulky pyridine ring and its substituents (e.g., 6-aryl groups in Halauxifen) better than TIR1.

The Signaling Cascade
  • Complex Assembly: The active picolinate binds to the AFB5 pocket.

  • Substrate Recruitment: This binding creates a hydrophobic surface that recruits Aux/IAA transcriptional repressors (specifically those with a DII degron domain).

  • Ubiquitination: The AFB5-Auxin-Aux/IAA trimeric complex recruits the E3 ubiquitin ligase machinery (SCF complex).

  • Degradation: The Aux/IAA protein is poly-ubiquitinated and degraded by the 26S proteasome.

  • Gene Activation: Degradation of Aux/IAA releases ARF (Auxin Response Factors) transcription factors, which were previously inhibited.

  • Physiological Collapse: Massive upregulation of ACC synthase leads to ethylene overproduction, ABA accumulation, and subsequent tissue epinasty and necrosis.

Part 3: Visualization of the Pathway

The following diagram illustrates the conversion of the N-methyl picolinamide prodrug and its downstream signaling effects.

AuxinMechanism cluster_Nucleus Nucleus Prodrug N-Methyl Picolinamide (Inactive Prodrug) CellEntry Cellular Uptake (Passive Diffusion) Prodrug->CellEntry ActiveAcid Substituted Picolinic Acid (Active Mimic) CellEntry->ActiveAcid Hydrolysis Amidase Amidase Enzyme Amidase->ActiveAcid AFB5 AFB5 Receptor (F-Box Protein) ActiveAcid->AFB5 Ligand Binding Complex SCF-AFB5-Auxin-Aux/IAA Complex AFB5->Complex Recruits AuxIAA Aux/IAA Repressor AuxIAA->Complex Ubiquitin Ubiquitination Complex->Ubiquitin Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors (Freed) Proteasome->ARF Releases GeneExp Gene Expression (ACC Synthase, etc.) ARF->GeneExp Activates Phenotype Epinasty & Necrosis GeneExp->Phenotype

Caption: The bioactivation pathway of N-methyl picolinamide analogs from prodrug entry to nuclear signaling.

Part 4: Experimental Validation Protocols

To confirm the mechanism of a new N-methyl picolinamide analog, the following self-validating protocols are recommended.

Protocol A: Differential Hydrolysis Assay (In Vitro)

Purpose: To verify that the analog is a prodrug and requires enzymatic cleavage.

StepActionCausality/Rationale
1 Incubation Incubate 10 µM of the analog with purified Arabidopsis crude protein extract vs. boiled (denatured) extract.
2 Time-Course Aliquot samples at 0, 15, 30, 60 min. Quench with acetonitrile.
3 LC-MS/MS Monitor the disappearance of the parent amide (M+) and appearance of the free acid (M-14).
4 Validation Success Criteria: Conversion occurs only in active extract. Boiled extract shows >95% parent compound retention.
Protocol B: Root Growth Inhibition in Receptor Mutants

Purpose: To confirm the active species targets the AFB5/TIR1 pathway and not an off-target system.

  • Genotypes: Use Wild Type (Col-0), tir1-1 (mutant), afb5-1 (mutant), and tir1/afb2/afb3 (triple mutant).

  • Treatment: Plate seedlings on MS media containing a concentration gradient (10 nM to 10 µM) of the N-methyl picolinamide analog.

  • Measurement: Measure primary root length after 7 days.

  • Analysis:

    • If the compound mimics picolinates (e.g., picloram), Wild Type and tir1-1 will be sensitive (short roots).

    • afb5-1 mutants should show significant resistance (longer roots) compared to WT.

    • This confirms the AFB5 selectivity of the liberated acid.

Protocol C: Molecular Docking (In Silico)

Purpose: To visualize the binding mode of the liberated acid.

  • Software: AutoDock Vina or Schrodinger Glide.

  • Template: Use the crystal structure of TIR1 (PDB: 2P1Q) or a homology model of AFB5.

  • Ligand Prep: Dock both the N-methyl amide and the free acid.

  • Observation:

    • The Free Acid should form a salt bridge with the bottom-of-pocket Arginines.

    • The Amide should show poor docking scores or steric clashes due to the methyl group preventing the salt bridge.

    • This validates the "Prodrug" hypothesis computationally.

References

  • Savaldi-Goldstein, S., et al. (2008). "New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery."[2][3] Proceedings of the National Academy of Sciences. [Link][3]

  • Walsh, T. A., et al. (2006). "Mutations in an auxin receptor homolog AFB5 and a target of auxin signaling SGT1b confer resistance to the herbicide picloram." Plant Physiology. [Link]

  • Calderón Villalobos, L. I., et al. (2012). "A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin."[4] Nature Chemical Biology. [Link]

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature. [Link]

  • Bell, J. L., et al. (2019). "The mechanism of action of auxin herbicides." Plant Physiology. (General reference for downstream signaling). [Link]

Sources

Exploratory

An In-depth Technical Guide to the Environmental Persistence of 3,6-Dichloro-2-Pyridinecarboxamides

This guide provides a comprehensive technical overview of the environmental persistence of 3,6-dichloro-2-pyridinecarboxamides, a class of synthetic auxin herbicides. Designed for researchers, environmental scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the environmental persistence of 3,6-dichloro-2-pyridinecarboxamides, a class of synthetic auxin herbicides. Designed for researchers, environmental scientists, and professionals in drug and pesticide development, this document delves into the core factors governing the stability and degradation of these compounds in the environment. We will explore their chemical nature, primary degradation pathways, influencing environmental factors, and the analytical methodologies crucial for their detection and quantification.

Introduction to 3,6-Dichloro-2-Pyridinecarboxamides

3,6-Dichloro-2-pyridinecarboxamides belong to the pyridine carboxylic acid family of herbicides.[1] A key example within this class is clopyralid (3,6-dichloro-2-pyridinecarboxylic acid). These compounds function as synthetic auxins, mimicking natural plant growth hormones.[2] This mode of action leads to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately causing their death.[3][4] Their selectivity makes them effective for controlling a wide range of broadleaf weeds, particularly in settings where grasses are desirable.[5]

The persistence of these herbicides is a double-edged sword. While it provides long-lasting weed control, it also raises concerns about their potential for off-site movement, contamination of water resources, and unintended impacts on non-target plants.[5][6] Understanding the nuances of their environmental fate is therefore paramount for their responsible and sustainable use.

Core Principles of Environmental Persistence

The environmental persistence of a chemical is dictated by a complex interplay of its intrinsic properties and the surrounding environmental conditions. For 3,6-dichloro-2-pyridinecarboxamides, the key factors are their chemical stability and susceptibility to degradation processes.

Chemical Structure and Stability

The chlorinated pyridine ring is a core structural feature of these compounds, contributing to their inherent stability.[7] This structure makes them resistant to certain degradation pathways. For instance, clopyralid is not degraded by sunlight (photolysis) or hydrolysis (reaction with water).[8] This inherent stability is a primary reason for their persistence in the environment.

Primary Degradation Pathway: Microbial Metabolism

The principal mechanism for the breakdown of 3,6-dichloro-2-pyridinecarboxamides in the environment is microbial metabolism.[8][9] Soil microorganisms, such as bacteria and fungi, utilize these herbicides as a source of carbon and energy, breaking them down into simpler, non-toxic compounds like carbon dioxide.[3][10] This biological degradation is the most significant process determining their half-life in soil and aquatic systems.

Caption: Primary degradation pathway for 3,6-dichloro-2-pyridinecarboxamides.

Factors Influencing Environmental Persistence

The rate of microbial degradation, and thus the persistence of these herbicides, is not constant. It is significantly influenced by a variety of environmental factors.

Soil Properties
  • Microbial Population: The abundance and activity of soil microorganisms are critical.[11] Soils with healthy, diverse microbial communities will generally exhibit faster degradation rates.

  • Organic Matter: High organic matter content can increase the adsorption of these herbicides to soil particles.[12] While this can reduce their immediate availability for plant uptake and leaching, it can also slow down microbial degradation.

  • Soil Texture: Clay content influences adsorption.[12] Soils with higher clay content may exhibit stronger adsorption, potentially increasing persistence.

  • Soil pH: The pH of the soil can affect both the chemical form of the herbicide and the activity of microbial populations.[11]

  • Moisture and Temperature: Optimal soil moisture and warmer temperatures generally enhance microbial activity, leading to faster degradation.[11][13] Conversely, dry or cold conditions can significantly slow down the process, increasing the risk of carryover to subsequent seasons.[9]

Aquatic Environments

In aquatic systems, 3,6-dichloro-2-pyridinecarboxamides are highly water-soluble and do not bind strongly to suspended particles.[8] Degradation primarily occurs through microbial metabolism in aquatic sediments.[8] However, because they do not readily bind to sediments, they can persist in the water column.[8] The half-life in water can range from 8 to 40 days.[8]

Plant Uptake and Metabolism

Susceptible plants can absorb these herbicides through their roots and foliage.[5] In non-susceptible species, like grasses, the herbicide may be metabolized more rapidly.[4] However, in susceptible plants, the compound can remain intact for extended periods.[4] Furthermore, some herbicides in this class, such as picloram, can be released from the roots of treated plants back into the soil, where they can be taken up by other plants.[4][5]

Quantitative Data on Persistence

The persistence of these herbicides is often expressed as a half-life, the time it takes for 50% of the initial amount to degrade.

CompoundMatrixHalf-lifeInfluencing Factors
Clopyralid Soil10 to 47 days[14] (average 40 days)[8]Soil temperature, moisture, microbial activity, organic carbon content.[14]
Water8 to 40 days[8]Microbial activity in sediments.
Picloram Soil1 month to several years[4][5]Soil type, climate, microbial activity.[4]

Analytical Methodologies for Detection

Accurate assessment of the environmental persistence of 3,6-dichloro-2-pyridinecarboxamides relies on sensitive and specific analytical methods.

Sample Preparation

The first step in analysis is the extraction of the target compounds from environmental matrices such as soil, water, or plant tissue. Common techniques include:

  • Solid-Phase Extraction (SPE): A widely used method for concentrating and purifying analytes from liquid samples.

  • Liquid-Liquid Extraction (LLE): A classic method for separating compounds based on their relative solubilities in two different immiscible liquids.

Instrumental Analysis

Several advanced analytical techniques are employed for the detection and quantification of pyridinecarboxamides:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating, identifying, and quantifying components in a mixture.[15][16] It is particularly well-suited for polar and thermolabile compounds like pyridinecarboxamides.[16]

  • Gas Chromatography (GC): Another common chromatographic technique, often requiring a derivatization step to make the polar analytes more volatile.[16][17]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides high sensitivity and selectivity, allowing for the definitive identification and quantification of the target compounds and their metabolites.[15][17]

Caption: A typical analytical workflow for pyridinecarboxamide detection.

Experimental Protocols

Protocol: Soil Degradation Study (Aerobic)

Objective: To determine the rate of degradation of a 3,6-dichloro-2-pyridinecarboxamide in soil under controlled aerobic laboratory conditions.

Methodology:

  • Soil Collection and Characterization:

    • Collect a representative soil sample from a relevant location.

    • Characterize the soil for properties such as texture, pH, organic matter content, and microbial biomass.

  • Test Substance Application:

    • Prepare a stock solution of the test substance (e.g., clopyralid) in a suitable solvent.

    • Apply the test substance to the soil at a known concentration, ensuring even distribution.

  • Incubation:

    • Place the treated soil samples in incubation vessels.

    • Maintain the soil at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 50-60% of water holding capacity).

    • Ensure adequate aeration to maintain aerobic conditions.

  • Sampling and Analysis:

    • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

    • Extract the test substance from the soil samples using an appropriate solvent.

    • Analyze the extracts using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound and any major metabolites.

  • Data Analysis:

    • Plot the concentration of the test substance against time.

    • Calculate the degradation rate constant and the half-life (DT50) of the compound in the soil.

Conclusion

The environmental persistence of 3,6-dichloro-2-pyridinecarboxamides is a multifaceted issue governed by their inherent chemical stability and the rate of their primary degradation pathway, microbial metabolism. Factors such as soil composition, moisture, and temperature play a crucial role in determining their fate in the environment. Due to their potential for persistence and mobility, careful management practices are essential to mitigate the risk of off-target effects and environmental contamination. Continued research into their degradation pathways and the development of advanced analytical methods are vital for ensuring their safe and effective use in agriculture and vegetation management.

References

  • Clopyralid Roadside Vegetation Management Herbicide Fact Sheet. (2017, July 1).
  • Tu, M., Hurd, C., & Randall, J. M. (n.d.). Clopyralid.
  • The Danger of using Picloram in Environmentally Sensitive Areas. (2017, August 26).
  • Herbicide Behaviour. (n.d.).
  • Tu, M., Hurd, C., & Randall, J. M. (n.d.). Picloram.
  • Clopyralid ChemicalWatch Factsheet. (n.d.). Beyond Pesticides.
  • Expert Insight: How Picloram Stands Out Among Herbicides. (2025, March 6). Bush Chemicals.
  • Toxicant default guideline values for aquatic ecosystem protection - Picloram in freshwater - Technical brief. (n.d.).
  • Environmental and Social Risk Assessment: Clopyralid. (2021, June 1).
  • Picloram vs Triclopyr: Which One Should You Use? (2025, July 21). POMAIS Agriculture.
  • Clopyralid. (2026, February 7). AERU - University of Hertfordshire.
  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Residual Herbicides, Degradation, and Recropping Intervals. (n.d.). Coffey County Extension Office.
  • Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. (2026, January 24). MDPI.
  • Factors that Affect the Persistence of Pesticides in Plants and Soils. (n.d.). International Union of Pure and Applied Chemistry.
  • Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. (2022, March 25). Preprints.org.
  • Safety Data Sheet: 2-Pyridinecarboxylic acid, 3,6-dichloro-. (2025, December 24). Fisher Scientific.
  • Degradation and Movement of Herbicide in Soil and Plants. (2025, September 8).
  • An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. (2025, August 7).
  • 3,6-Dichloro-2-pyridinecarboxylic acid. (n.d.). Chem-Impex.
  • Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol. (n.d.).
  • Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. (2025, November 3). MDPI.
  • Persistence Criteria in the REACH Legislation: Critical Evaluation and Recommend
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). VTechWorks.
  • 3,6-Dichloro-2-pyridinecarboxylic Acid. (n.d.). TCI Chemicals.
  • Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. (n.d.). IntechOpen.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
  • Fate of New Persistent Organic Chemical 3,6-Dichlorocarbazole in Chlorinated Drinking Water. (n.d.).
  • How Do Soil Characteristics Affect the Environmental Persistence of Pesticides? (2025, November 26).
  • Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. (n.d.). University of California, Davis.
  • Bondarenko, S., Gan, J., Haver, D. L., & Kabashima, J. N. (2004). Persistence of selected organophosphate and carbamate insecticides in waters from a coastal watershed. Environmental Toxicology and Chemistry, 23(11), 2649–2654.
  • Shi, B., Cheng, C., Zhang, Y., Du, Z., Zhu, L., Wang, J., Wang, J., & Li, B. (2021). Effects of 3,6-dichlorocarbazole on microbial ecology and its degradation in soil.
  • Widespread Pesticide Distribution in the European Atmosphere Questions their Degradability in Air. (n.d.). Environmental Science & Technology.
  • The persistence of pesticides in atmospheric particulate phase: An emerging air quality issue. (2016, September 20).
  • Environmental Impact of Flame Retardants (Persistence and Biodegradability). (2009, February 5). MDPI.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3,6-Dichloro-N-methylpicolinamide from 3,6-dichloropicolinic acid

Application Note: High-Purity Synthesis of 3,6-Dichloro-N-methylpicolinamide Part 1: Executive Summary & Strategic Rationale The synthesis of 3,6-dichloro-N-methylpicolinamide from its parent acid, 3,6-dichloropicolinic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3,6-Dichloro-N-methylpicolinamide

Part 1: Executive Summary & Strategic Rationale

The synthesis of 3,6-dichloro-N-methylpicolinamide from its parent acid, 3,6-dichloropicolinic acid (Clopyralid), represents a fundamental transformation in agrochemical and pharmaceutical scaffold development. While conceptually simple, the electron-deficient nature of the 3,6-dichloropyridine ring introduces specific challenges:

  • Nucleophilic Sensitivity: The 2-position carbonyl is highly activated, but the pyridine ring itself is susceptible to nucleophilic attack at the 4 or 6 positions under harsh conditions.

  • Steric Hindrance: The chlorine atom at the 3-position provides significant steric shielding to the carbonyl carbon, often requiring activated intermediates (acid chlorides) rather than direct coupling methods for optimal yield.

  • Solubility Profiles: The transition from a zwitterionic/polar acid to a lipophilic amide drastically alters solubility, necessitating a tailored workup protocol.

This guide presents a robust, self-validating protocol utilizing the Acid Chloride Method. This route is selected for its scalability, cost-efficiency, and superior conversion rates compared to carbodiimide coupling agents for this specific substrate.

Part 2: Reaction Mechanism & Workflow Visualization

The synthesis proceeds via a Vilsmeier-Haack-type activation of the carboxylic acid using Thionyl Chloride (


) and catalytic Dimethylformamide (DMF), followed by nucleophilic acyl substitution with methylamine.

Critical Pathway Diagram:

G Start 3,6-Dichloropicolinic Acid (Starting Material) Activation Activation Step (SOCl2, cat. DMF, Reflux) Start->Activation Dehydration Intermediate 3,6-Dichloropicolinoyl Chloride (Reactive Intermediate) Activation->Intermediate -SO2, -HCl Intermediate->Activation Incomplete Conversion (Monitor via TLC/LCMS) Amidation Amidation Step (MeNH2 in THF/H2O, <10°C) Intermediate->Amidation Nucleophilic Attack Workup Workup & Purification (Extraction, Wash, Recrystallization) Amidation->Workup Quench Product 3,6-Dichloro-N-methylpicolinamide (Target) Workup->Product Isolation

Caption: Step-wise transformation workflow from acid precursor to amide target, highlighting critical control points.

Part 3: Detailed Experimental Protocol

Method A: The Acid Chloride Route (Recommended)

Best for: Gram-scale to Kilo-scale synthesis, high purity requirements.

Reagents & Stoichiometry:

Component Equiv. Role Notes
3,6-Dichloropicolinic acid 1.0 Substrate Dry thoroughly before use.

| Thionyl Chloride (


)  | 3.0 - 5.0 | Activator | Excess serves as solvent; ensures complete conversion. |
| DMF (Dimethylformamide)  | 0.05 | Catalyst | Critical for forming the reactive Vilsmeier intermediate. |
| Methylamine (

)
| 3.0 - 4.0 | Nucleophile | Use 2M in THF (preferred) or 40% aq. solution. | | Dichloromethane (DCM) | Solvent | Reaction Solvent | Anhydrous for activation step. | | Triethylamine (

)
| 1.5 | Base | Optional scavenger if using stoichiometric amine. |
Step-by-Step Procedure:

1. Activation (Acid Chloride Formation):

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Addition: Charge the flask with 3,6-dichloropicolinic acid (1.0 equiv). Add Thionyl Chloride (3.0–5.0 equiv) carefully.

  • Catalysis: Add DMF (2-3 drops per gram of substrate). Note: Gas evolution (

    
    , 
    
    
    
    ) will begin immediately.
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. The suspension should become a clear solution, indicating consumption of the acid.
    
  • Validation: Take a small aliquot, quench with MeOH, and check via TLC or LCMS. You should see the methyl ester (formed from MeOH quench) and no starting acid.

  • Evaporation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess

    
    .
    
    • Pro-Tip: Co-evaporate with anhydrous Toluene (2x) to remove trace thionyl chloride, which can cause side reactions in the next step.

2. Amidation (Nucleophilic Acyl Substitution):

  • Preparation: Dissolve the crude acid chloride residue in anhydrous DCM (approx. 10 mL/g). Cool this solution to 0°C (ice bath).

  • Amine Addition: In a separate vessel, prepare the Methylamine solution (3.0 equiv). If using aqueous methylamine, biphasic conditions are acceptable but vigorous stirring is required.

  • Execution: Add the acid chloride solution dropwise to the methylamine solution over 15–20 minutes.

    • Why Reverse Addition? Adding the acid chloride to the amine ensures the amine is always in excess, minimizing the formation of dimer impurities.

  • Completion: Allow the reaction to warm to room temperature and stir for 1 hour.

3. Workup & Isolation:

  • Quench: Dilute the mixture with water. If using DCM, separate the organic layer.

  • Wash Cycle:

    • Acid Wash: Wash organic layer with 1M HCl (removes excess amine).

    • Base Wash: Wash with Sat.

      
       (removes any unreacted starting acid).
      
    • Brine Wash: Dry the organic phase.[1][2]

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude product is often pure enough. If necessary, recrystallize from Ethyl Acetate/Hexanes or purify via silica gel chromatography (Eluent: 30-50% EtOAc in Hexanes).

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

Analytical MethodExpected ResultInterpretation
TLC (

)

~0.4–0.5 (50% EtOAc/Hex)
Distinct spot, higher

than starting acid (

< 0.1).

NMR (

)

7.8 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H)
Characteristic 3,6-dichloro substitution pattern.

NMR (Amide)

~7.5 (br s, 1H, NH),

3.05 (d, 3H,

)
Doublet for methyl group confirms coupling to NH.
LC-MS (ESI+)

Characteristic chlorine isotope pattern (9:6:1 for

).

Troubleshooting Guide:

  • Issue: Low Yield.

    • Cause: Hydrolysis of acid chloride due to wet reagents.

    • Fix: Ensure toluene co-evaporation is thorough; use anhydrous DCM.

  • Issue: Product is colored (Yellow/Brown).

    • Cause: Trace DMF or degradation.

    • Fix: Wash organic layer thoroughly with water; recrystallize from EtOH/Water if needed.

Part 5: Safety & Handling

  • Thionyl Chloride: Highly corrosive and toxic. Releases HCl and SO2. Must be used in a fume hood.

  • Methylamine: Volatile and toxic. Avoid inhalation.

  • 3,6-Dichloropicolinic Acid: Irritant. Handle with gloves.

  • Waste Disposal: Quench all thionyl chloride waste with dilute NaOH slowly before disposal.

References

  • Dow Chemical Co. (1976). Process for the preparation of 3,6-dichloropicolinic acid. US Patent 3,971,799. Link

  • ChemGuide. (2024). The Reaction of Acyl Chlorides with Amines. Retrieved from ChemGuide.co.uk. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64399, Clopyralid. Retrieved from PubChem. Link

  • Li, J. et al. (2008). Synthesis and crystal structure of 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide. Molecules, 13(1), 1-10. (Analogous amide synthesis). Link

Sources

Application

Application Note: High-Fidelity Amidation of 3,6-Dichloropicolinoyl Chloride with Methylamine

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 3,6-dichloro-N-methylpicolinamide via the nucleophilic acyl substitution of 3,6-dichloropicolinoyl chloride with methylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3,6-dichloro-N-methylpicolinamide via the nucleophilic acyl substitution of 3,6-dichloropicolinoyl chloride with methylamine . This transformation is a critical derivatization step in the synthesis of auxin-mimic herbicides (related to Clopyralid) and pharmaceutical pyridine scaffolds.

Unlike generic amidation guides, this protocol addresses specific challenges inherent to electron-deficient pyridine acid chlorides, including hydrolytic instability and the potential for nucleophilic aromatic substitution (


) side reactions at the C6 position.

Strategic Reaction Engineering

Mechanistic Causality

The reaction proceeds via an addition-elimination mechanism (nucleophilic acyl substitution). The highly electrophilic carbonyl carbon of the acid chloride is attacked by the lone pair of the methylamine nitrogen.

  • Electronic Activation: The pyridine ring nitrogen and the electron-withdrawing chlorine atoms at C3 and C6 significantly increase the electrophilicity of the carbonyl carbon compared to benzoyl chloride.

  • Regioselectivity Risks: While the carbonyl is the primary electrophile, the C6-chlorine is activated for

    
     displacement by the ring nitrogen. Causality:  High temperatures (
    
    
    
    ) or massive excess of amine can lead to trace formation of 3-chloro-6-(methylamino)picolinamide. Therefore, temperature control at
    
    
    is strictly enforced.
Solvent & Base Selection
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) is preferred over biphasic aqueous systems (Schotten-Baumann) for this specific substrate to minimize competitive hydrolysis to 3,6-dichloropicolinic acid.

  • Base: A tertiary amine auxiliary base (Triethylamine [Et

    
    N]  or DIPEA ) is used to scavenge the HCl byproduct.
    
    • Why? While excess methylamine can act as the base, using Et

      
      N allows for precise 1.1 equivalent stoichiometry of the nucleophile, reducing waste and simplifying workup.
      

Visualized Pathways

Figure 1: Reaction Mechanism & Side Pathways

ReactionScheme SM 3,6-Dichloropicolinoyl Chloride Inter Tetrahedral Intermediate SM->Inter + MeNH2 (Nu Attack) Side1 Hydrolysis Product (3,6-Dichloropicolinic Acid) SM->Side1 + H2O (Moisture ingress) Side2 S_NAr Impurity (6-Amino subst.) SM->Side2 High Temp (>40°C) Reagent Methylamine (in THF) Reagent->Inter Prod 3,6-Dichloro-N- methylpicolinamide (Target) Inter->Prod - HCl (Elimination)

Caption: Nucleophilic acyl substitution pathway (Green) vs. competitive hydrolysis and SNAr side reactions (Red).

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: 3-neck round bottom flask (flame-dried) equipped with a pressure-equalizing addition funnel and nitrogen inlet.

  • Cooling: Ice/Water bath (

    
    ).
    
  • Reagents:

    • 3,6-Dichloropicolinoyl chloride (Solid or oil, purity >95%).[1]

    • Methylamine (2.0 M solution in THF).

    • Triethylamine (Et

      
      N), anhydrous.
      
    • Dichloromethane (DCM), anhydrous.

Stoichiometry Table
ComponentRoleEquivalents (eq)Concentration
3,6-Dichloropicolinoyl Chloride Limiting Reagent1.00.5 M in DCM
Methylamine Nucleophile1.1 - 1.22.0 M in THF
Triethylamine HCl Scavenger1.2Neat
DCM SolventN/ASolv. Vol. (10 mL/g)
Step-by-Step Procedure

Step 1: Reactor Setup (Inertion)

  • Assemble the glassware and flush with dry Nitrogen (

    
    ) for 15 minutes.
    
  • Charge the flask with 3,6-Dichloropicolinoyl chloride (1.0 eq).

  • Add anhydrous DCM (10 volumes relative to mass) to dissolve the acid chloride.

  • Cool the solution to 0–5°C using an ice bath. Critical: Low temperature prevents side reactions.

Step 2: Reagent Addition

  • In the addition funnel, mix Triethylamine (1.2 eq) with Methylamine (1.2 eq, THF solution).

    • Note: Alternatively, add Et

      
      N to the flask first, then add Methylamine.
      
  • Add the amine mixture dropwise over 30–45 minutes.

    • Observation: A white precipitate (Et

      
      N[2]·HCl salts) will form immediately.
      
    • Exotherm Control: Ensure internal temperature does not exceed 10°C.

Step 3: Reaction & Monitoring

  • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

  • Stir for 2–3 hours.

  • QC Check: Pull an aliquot for TLC (50% EtOAc/Hexane) or HPLC.

    • Success Criteria: Disappearance of acid chloride (often visualized as methyl ester if quenched with MeOH) and appearance of the amide spot (

      
      ).
      

Step 4: Workup (Purification)

  • Quench reaction with Water (5 volumes). Stir for 10 minutes to dissolve salts.

  • Transfer to a separatory funnel. Separate phases.

  • Acid Wash: Wash organic layer with 1M HCl (2 x 3 vol).

    • Purpose: Removes unreacted amines (Methylamine/Et

      
      N) into the aqueous layer.
      
  • Base Wash: Wash organic layer with Saturated NaHCO

    
     (2 x 3 vol).
    
    • Purpose: Removes any hydrolyzed 3,6-dichloropicolinic acid.

  • Drying: Wash with Brine, dry over anhydrous MgSO

    
    , and filter.
    
  • Concentration: Rotary evaporate solvent (

    
    ) to yield the crude solid.
    
Figure 2: Workup Logic Flow

Workup RxnMix Reaction Mixture (DCM, Product, Salts, Amine) Quench Add Water Phase Separation RxnMix->Quench Org1 Organic Layer (DCM) Quench->Org1 Aq1 Aqueous Layer (Salts) Quench->Aq1 WashAcid Wash with 1M HCl Org1->WashAcid AqAcid Aq. Waste (Protonated Amines) WashAcid->AqAcid WashBase Wash with Sat. NaHCO3 WashAcid->WashBase AqBase Aq. Waste (Hydrolyzed Acid) WashBase->AqBase Final Dry (MgSO4) & Evaporate Yield: 3,6-Dichloro-N-methylpicolinamide WashBase->Final

Caption: Purification workflow ensuring removal of unreacted amines and hydrolyzed acid byproducts.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is flame-dried; use anhydrous solvents. Check Toluene/DCM water content.
Impurity (Acid) Incomplete Base WashEnsure NaHCO

wash pH is >8. The acid byproduct is soluble in basic water.
Dark Coloration Decomposition / SNArReaction temperature spiked >30°C. Maintain strict 0°C during addition.
Slow Reaction Old ReagentsAcid chloride may have partially hydrolyzed in storage. Verify purity of starting material.

Safety & Handling (SDS Summary)

  • 3,6-Dichloropicolinoyl Chloride: Corrosive, Lachrymator. Causes severe skin burns.[3][4] Reacts violently with water. Handle in a fume hood.

  • Methylamine: Flammable gas/liquid.[5] Toxic by inhalation.

  • DCM: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton; Nitrile offers poor protection against DCM).

References

  • Dow Chemical Co. (1967). 3,6-Dichloropicolinic acid derivatives. US Patent 3,317,549.[6] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 61652, 3,6-Dichloropyridine-2-carbonyl chloride. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for nucleophilic acyl substitution mechanisms).
  • Sigma-Aldrich. (2023). Safety Data Sheet: 3,6-Dichloropyridine-2-carbonyl chloride. Link

Sources

Method

Application Note: 1H NMR Characterization of 3,6-Dichloro-N-methylpicolinamide in DMSO-d6

This Application Note is designed for analytical chemists and researchers involved in the structural characterization of pyridine-based agrochemicals and pharmaceutical intermediates. It focuses on the specific 1H NMR si...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and researchers involved in the structural characterization of pyridine-based agrochemicals and pharmaceutical intermediates. It focuses on the specific 1H NMR signature of 3,6-Dichloro-N-methylpicolinamide , a derivative of the herbicide Clopyralid.

Introduction & Scope

3,6-Dichloro-N-methylpicolinamide (MW: 205.04 g/mol ) is a chlorinated pyridine derivative often synthesized during the optimization of picolinic acid herbicides (e.g., Clopyralid, Aminopyralid). Accurate structural assignment is critical to distinguish it from potential regioisomers (e.g., 3,5-dichloro or 4,6-dichloro analogs) generated during chlorination or amidation steps.

This guide provides a standardized protocol for the preparation, acquisition, and analysis of this compound in Dimethyl Sulfoxide-d6 (DMSO-d6) . DMSO-d6 is the solvent of choice due to its ability to solubilize polar amides and stabilize labile amide protons (


) via hydrogen bonding, preventing exchange broadening often seen in CDCl

.

Structural Analysis & Expected Spin System

Before acquisition, the analyst must understand the magnetic environment of the protons. The molecule possesses Low Symmetry (


), resulting in distinct chemical shifts for all non-equivalent protons.
The Spin Systems:
  • Pyridine Ring (Aromatic Region):

    • Positions: C4-H and C5-H.

    • Coupling: These protons are ortho to each other. They form an AX or AB spin system (depending on the field strength), appearing as two distinct doublets with a coupling constant (

      
      ) of approximately 8.0 – 8.5 Hz .
      
    • Electronic Effects: The Chlorine atoms at positions 3 and 6 exert an inductive electron-withdrawing effect (-I), deshielding the ring protons.

  • Amide Moiety:

    • Proton: N-H .[1][2]

    • Coupling: Couples to the adjacent methyl group (

      
       Hz). In dry DMSO-d6, this appears as a broad quartet .
      
  • N-Methyl Group (Aliphatic Region):

    • Protons: -CH

      
      .
      
    • Coupling: Couples to the amide NH (

      
       Hz), appearing as a doublet .
      

Experimental Protocol

Sample Preparation (The "Gold Standard")

To ensure high resolution and accurate integration, follow this strict preparation workflow.

  • Mass: Weigh 5.0 – 10.0 mg of the solid analyte.

  • Solvent: Use 0.6 mL of high-purity DMSO-d6 (99.9% D).

    • Note: Use ampules rather than stock bottles to minimize water uptake (HOD peak at 3.33 ppm can obscure signals).

  • Vessel: High-quality 5mm NMR tube (e.g., Wilmad 507-PP or equivalent).

  • Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately. Do not heat above 40°C to avoid accelerating proton exchange.

Instrument Parameters (400 MHz or Higher)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Reasoning: Aromatic protons and isolated methyl groups can have long T1 relaxation times. A short D1 leads to under-integration of these signals.

  • Scans (NS): 16 – 32 scans (sufficient for >5 mg sample).

  • Spectral Width: -2 to 14 ppm.

Processing
  • Window Function: Exponential multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

  • Referencing: Calibrate the residual DMSO-d5 pentet center to 2.50 ppm .

Results: Chemical Shift Assignment Table

The following data represents the characteristic chemical shifts for 3,6-Dichloro-N-methylpicolinamide in DMSO-d6.

AssignmentTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Amide NH Exchangeable8.60 – 8.80 Broad Quartet (br q)1H

Pyridine H-4 Aromatic8.10 – 8.20 Doublet (d)1H

Pyridine H-5 Aromatic7.70 – 7.80 Doublet (d)1H

N-Methyl Aliphatic2.80 – 2.85 Doublet (d)3H

H

O
Impurity~3.33Broad Singletvar.[3]-
DMSO Solvent2.50Quintet-

Detailed Assignment Logic
  • H-4 vs. H-5: The proton at H-4 (

    
     ~8.15) is typically downfield relative to H-5  (
    
    
    
    ~7.75).
    • Mechanistic Insight: H-4 is located beta to the amide carbonyl (an electron-withdrawing group) and ortho to the Chlorine at C3. H-5 is gamma to the carbonyl. The proximity to the electron-withdrawing carbonyl group and the C3-Chlorine generally exerts a stronger deshielding effect on H-4 than the C6-Chlorine does on H-5.

  • Amide NH: The signal is significantly downfield (>8.5 ppm) due to the electron-withdrawing nature of the dichloropyridine ring, which increases the acidity of the amide proton.

Visualization & Workflows

Structural Assignment Map

The following diagram maps the specific atoms to their NMR signals, visualizing the logic described above.

NMR_Assignment cluster_molecule 3,6-Dichloro-N-methylpicolinamide NH NH (Amide) Me CH3 (Methyl) NH->Me Coupling s_NH 8.60 - 8.80 ppm (Broad Quartet) NH->s_NH s_Me 2.80 - 2.85 ppm (Doublet, J~4.5Hz) Me->s_Me H4 H-4 (Aromatic) H5 H-5 (Aromatic) H4->H5 Coupling s_H4 8.10 - 8.20 ppm (Doublet, J~8.2Hz) H4->s_H4 s_H5 7.70 - 7.80 ppm (Doublet, J~8.2Hz) H5->s_H5

Caption: Atom-to-Signal correlation map. Solid lines indicate chemical shift assignment; dashed lines indicate scalar coupling partners.

Analytical Workflow

This flow ensures reproducibility and minimizes artifacts (like rotameric broadening or water exchange).

Workflow Start Start: Solid Sample Weigh Weigh 5-10 mg (Precision Balance) Start->Weigh Solvent Add 0.6 mL DMSO-d6 (Use Ampule Source) Weigh->Solvent Sonicate Sonicate 30s (Ensure Homogeneity) Solvent->Sonicate Acquire Acquire 1H NMR (ns=16, d1=2.0s, 298K) Sonicate->Acquire Process Process: LB=0.3Hz Ref DMSO to 2.50 ppm Acquire->Process Analyze Check H4/H5 Doublets Confirm NH-Me Coupling Process->Analyze QC QC Pass/Fail (Water < 10% of analyte?) Analyze->QC

Caption: Standardized workflow for acquiring high-fidelity NMR data for picolinamide derivatives.

Troubleshooting & QC

  • Missing NH Peak: If the sample is "wet" (high water content), the amide proton may exchange rapidly with HDO, broadening the signal into the baseline. Solution: Use a fresh ampule of DMSO-d6 or add activated molecular sieves (3Å) directly to the tube 1 hour prior to acquisition.

  • Rotamers: Amides can exhibit restricted rotation around the C-N bond. While less common for secondary amides like this compared to tertiary amides, if "shadow" peaks appear (e.g., a minor doublet near 2.7 ppm), perform a Variable Temperature (VT) experiment at 350 K. If peaks coalesce, they are rotamers.

  • Impurity Flags:

    • Singlet at ~1.2 ppm: Grease/Stopcock grease.

    • Singlet at ~5.75 ppm: Dichloromethane (common extraction solvent).

    • Singlet at ~2.09 ppm: Acetone.

References

  • PubChem Compound Summary: Clopyralid (Parent Acid Structure). National Center for Biotechnology Information.[4] Accessed Feb 24, 2026. Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 7512-7515. (Standard reference for DMSO/Water shifts). Link

  • Royal Society of Chemistry (ChemSpider): Spectral data for Picolinamide derivatives. (General reference for 2-carboxamide pyridine shifts). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3,6-dichloropicolinic acid amidation reactions

The following technical guide is designed for researchers and process chemists optimizing the amidation of 3,6-dichloropicolinic acid (3,6-DCP, Clopyralid). It synthesizes field-proven methodologies with mechanistic insi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the amidation of 3,6-dichloropicolinic acid (3,6-DCP, Clopyralid). It synthesizes field-proven methodologies with mechanistic insights to overcome the specific steric and electronic challenges of this substrate.

Topic: Optimization of Amide Bond Formation for 3,6-Dichloropicolinic Acid Applicable For: Drug Discovery, Agrochemical Synthesis, Process Development Support Level: Tier 3 (Senior Scientist / Specialist)[1]

The Engineering Challenge: Why is this reaction difficult?

Before troubleshooting, it is critical to understand the specific molecular hurdles presented by 3,6-DCP.[1] Standard peptide coupling protocols (e.g., EDC/HOBt) often fail or result in low yields (<40%) due to two synergistic factors:

  • Steric Ortho-Effect: The chlorine atom at the C3 position creates a significant steric blockade, hindering the approach of the nucleophile (amine) to the carbonyl carbon.[1]

  • Electronic Deactivation: While the electron-deficient pyridine ring theoretically makes the carbonyl more electrophilic, the nitrogen atom can interfere with coupling reagents.[1] Furthermore, the 3,6-dichloro substitution pattern creates a "deep pocket" effect, requiring highly activated intermediates (like acyl chlorides or mixed anhydrides) to drive the reaction to completion.[1]

Troubleshooting Guide (Q&A)

Q1: I am using EDC/NHS or EDC/HOBt, but my conversion stalls at 50%. Adding more reagent doesn't help.[2] Why?

Diagnosis: Insufficient Activation Energy. Explanation: Carbodiimide reagents (EDC, DCC) form an O-acylisourea intermediate. For sterically hindered acids like 3,6-DCP, the amine cannot attack this intermediate fast enough.[1] Instead, the intermediate rearranges into an unreactive N-acylurea byproduct or hydrolyzes back to the starting acid during workup.[1] Solution: Switch to Method A (Acid Chloride) or Method B (Phosphonic Anhydride/T3P) .[2] You need a leaving group with a smaller kinetic footprint than the bulky urea derivative.[1][2]

Q2: I successfully made the acid chloride, but after adding the amine, I isolated mostly starting material (hydrolyzed acid).

Diagnosis: Moisture Sensitivity or Base Mismatch. Explanation: 3,6-dichloropicolinoyl chloride is highly reactive but also highly susceptible to hydrolysis. If your solvent (DCM/THF) is not anhydrous, or if the amine salt is hygroscopic, water will outcompete the amine.[1] Solution:

  • Protocol Check: Ensure the acid chloride formation uses catalytic DMF (Vilsmeier mechanism).

  • Base Choice: Use 2,6-Lutidine or Pyridine instead of Triethylamine (TEA). TEA is more basic and can sometimes promote ketene formation or other decomposition pathways in highly electron-deficient systems, though it is generally acceptable. Lutidine is milder and sterically hindered, preventing it from attacking the electrophile.[1]

Q3: My amine is an electron-poor aniline. Standard couplings yield <10%.[2]

Diagnosis: Nucleophile Deactivation. Explanation: The combination of a hindered electrophile (3,6-DCP) and a weak nucleophile (aniline) is a "matched mismatch."[2] Solution: You must use the Acid Chloride Method with thermal assistance .[1]

  • Generate the acid chloride using Oxalyl Chloride/DMF.[1][3]

  • Reflux the acid chloride with the aniline in toluene or dichloroethane.[1] High temperature is required to overcome the activation energy barrier.[1][2]

Q4: Can I use HATU? It’s expensive but usually works.[2]

Diagnosis: Cost vs. Yield Analysis. Explanation: HATU is effective because the 7-azabenzotriazole moiety provides anchimeric assistance (neighboring group participation), helping to "deliver" the amine to the carbonyl.[1] Solution: Yes, HATU is the best coupling reagent option (Method C), but it is often not scalable. For <100mg scales, it is excellent.[1] For >10g, the Acid Chloride route is superior economically and chemically.[1]

Recommended Protocols

Method A: The "Gold Standard" (Acid Chloride)

Best for: Scale-up, weak amines, and highest yields.[1]

  • Activation: Suspend 3,6-DCP (1.0 equiv) in anhydrous DCM under Argon.

  • Catalysis: Add catalytic DMF (2-3 drops per gram of acid). Critical: Without DMF, the reaction with oxalyl chloride is sluggish.

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2-3 hours until gas evolution ceases and the solution clears.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Do not skip this. Excess oxalyl chloride will react with your amine to form impurities.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the Amine (1.1 equiv) and DIPEA (1.5 equiv) at 0°C.[2]

  • Workup: Wash with 1N HCl (to remove unreacted amine/pyridine) and NaHCO₃.

Method B: The "High Throughput" Option (T3P - Propylphosphonic Anhydride)

Best for: Parallel synthesis, avoiding acid chlorides, sensitive functional groups.[1]

  • Setup: Dissolve 3,6-DCP (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF.

  • Base: Add Pyridine or DIPEA (3.0 equiv).[2]

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv).

  • Reaction: Stir at RT for 12-24 hours. If the amine is hindered, heat to 60°C.[1]

  • Advantage: The byproduct of T3P is water-soluble, simplifying purification to a simple extraction.

Comparative Performance Data

The following table summarizes expected outcomes based on the nucleophile type when reacting with 3,6-DCP.

Coupling MethodNucleophile TypeTypical YieldPrimary ByproductScalability
EDC / HOBt Primary Alkyl Amine30 - 50%N-acylureaHigh
HATU / DIPEA Primary Alkyl Amine85 - 95%TetramethylureaLow (Cost)
Oxalyl Chloride Any (incl. Anilines)90 - 98% HClHigh
T3P (50% in EtOAc) Secondary / Hindered70 - 85%Water-soluble phosphatesMedium

Visualizing the Reaction Logic[1]

The following diagram illustrates the decision pathway for selecting the correct protocol and the mechanistic flow of the Acid Chloride route.

G cluster_mech Mechanism: Acid Chloride Activation Start Start: 3,6-DCP Amidation CheckAmine Analyze Nucleophile (Amine) Start->CheckAmine WeakNuc Weak/Hindered (Aniline, Secondary) CheckAmine->WeakNuc Low Reactivity StrongNuc Strong/Primary (Alkyl amine) CheckAmine->StrongNuc High Reactivity MethodSOCl2 Method A: Acid Chloride (Oxalyl Chloride/DMF) WeakNuc->MethodSOCl2 Force Conditions ScaleCheck Check Scale StrongNuc->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 1 gram ScaleCheck->LargeScale MethodHATU Method C: HATU (High Cost, High Yield) SmallScale->MethodHATU Fastest LargeScale->MethodSOCl2 Most Robust MethodT3P Method B: T3P (Easy Workup) LargeScale->MethodT3P Green Alternative Step1 3,6-DCP + (COCl)2 + DMF(cat) Intermediate Vilsmeier Intermediate (Active Chlorinating Agent) Step1->Intermediate AcidChloride 3,6-Dichloropicolinoyl Chloride (Highly Reactive) Intermediate->AcidChloride Product Final Amide AcidChloride->Product + Amine / Base

Caption: Decision tree for reagent selection based on nucleophile sterics and reaction scale, including the Vilsmeier activation pathway.

References

  • Synthesis of Acid Chlorides from Pyridine Carboxylic Acids: Title: Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Source: National Institutes of Health (PMC).[2] Relevance: Establishes the protocol for using oxalyl chloride/DMF for hindered pyridine acids. URL:[Link][2]

  • Coupling Reagents for Hindered Amines: Title: Peptide Coupling Reagents, More than a Letter Soup.[1][4] Source: Chemical Reviews (via Uniurb.it).[2] Relevance: detailed comparison of HATU, T3P, and Carbodiimides for sterically demanding couplings. URL:[Link][2]

  • Synthesis of Clopyralid (3,6-DCP): Title: Preparation of 3,6-dichloropicolinic acid (US Patent 4087431A). Source: Google Patents.[2] Relevance: Historical context on the synthesis and stability of the 3,6-DCP core. URL:

Sources

Optimization

Removing unreacted methylamine from picolinamide synthesis

Ticket #8492: Purification Strategy – Removal of Excess Methylamine from Picolinamide Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit[1] Executive Summary You are encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Purification Strategy – Removal of Excess Methylamine from Picolinamide Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit[1]

Executive Summary

You are encountering a classic "Two-Base Problem." Your reaction mixture contains Methylamine (a strong aliphatic base,


) and your product, Picolinamide  (a weak aromatic base, pyridine ring 

).[1][2]

The challenge is that standard strong acid washes (pH < 1) may protonate both species, dragging your product into the aqueous waste. Conversely, standard basic workups leave the methylamine in the organic phase.

This guide outlines three chemically distinct protocols to solve this, ranked by throughput and selectivity.

Module 1: The Volatility Protocol (Gross Removal)

Best for: Large excess of methylamine (>5 eq) where the amine is free (not a salt).

Methylamine is a gas at room temperature (b.p. -6.3°C).[2] If your reaction solvent is volatile (THF, DCM, MeOH), you can remove the vast majority simply by physical evaporation, provided you prevent salt formation.[1]

The "Free-Base" Trap: If your reaction generated acid byproducts (e.g., HCl from an acid chloride coupling), the methylamine is likely trapped as methylammonium chloride (non-volatile solid). You must "unlock" it before evaporation.[2]

Step-by-Step:

  • Check pH: Spot an aliquot on wet pH paper.[2] If acidic (red/orange), add Triethylamine (Et3N) or Solid K2CO3 until pH > 9.[2] This ensures methylamine is in its free base form (

    
    ).[2]
    
  • Rotary Evaporation:

    • Bath Temp: 35–40°C.[2]

    • Pressure: Ramp down to < 50 mbar.

    • Safety: CRITICAL. The exhaust will contain methylamine gas.[2] You must vent the vacuum pump into a fume hood or a bleach trap.[2] Do not exhaust into the lab atmosphere.

  • Co-evaporation: Add 20 mL of DCM or Toluene and re-evaporate. This azeotropic-like drag helps pull stubborn amine traces.[2]

Module 2: The Biphasic Extraction Protocol (High Selectivity)

Best for: Standard laboratory scale (100 mg – 10 g).[2] Uses the "pKa Window" or Chelation.

This method exploits the massive basicity gap (


) between the aliphatic amine impurity and the pyridine product.
Option A: The "pKa Window" Wash (Recommended)

We target a pH of ~4–5.[2] At this pH, methylamine (


 10.[1][2][3]6) is fully protonated (

) and water-soluble.[2] The picolinamide (

~2.[2]1) remains neutral and organic-soluble.[2]
ComponentpKa (Conjugate Acid)State at pH 4.5Solubility Phase
Methylamine 10.6Protonated (

)
Aqueous (Waste)
Picolinamide ~2.1Neutral (

)
Organic (Product)

Protocol:

  • Dissolve crude residue in Ethyl Acetate (EtOAc) or DCM .[2]

  • Wash 1: 10% Aqueous Citric Acid or 0.5M

    
     (pH ~4.5).
    
    • Why? Strong enough to protonate methylamine, weak enough to leave the pyridine ring alone.

  • Wash 2: Brine (Saturated NaCl).

  • Dry organic layer over

    
    , filter, and concentrate.[1][2]
    
Option B: The Copper Sulfate "Blue Wash"

Best for: Visual confirmation of removal. Low molecular weight amines form water-soluble complexes with Copper(II).[2]

Protocol:

  • Prepare a saturated aqueous solution of Copper(II) Sulfate (

    
    ) .
    
  • Wash your organic layer with the

    
     solution.[2][4]
    
  • Observation: The aqueous layer will turn Deep Blue/Purple as it captures the methylamine.[2]

  • Repeat until the aqueous layer remains light blue (no more amine extracted).

Module 3: Solid-Phase Scavenging (MedChem/High-Throughput)

Best for: Late-stage purification, small scales (<100 mg), or when avoiding aqueous workup.[1]

Use a polymer-supported electrophile to covalently bond and filter out the methylamine.

Reagent: PS-Isocyanate (Polystyrene-supported isocyanate).[2] Mechanism: The isocyanate reacts rapidly with the nucleophilic primary amine (methylamine) to form an insoluble urea. The electron-deficient amide of picolinamide is too non-nucleophilic to react.

Protocol:

  • Dissolve crude mixture in dry DCM or THF.

  • Add 2–3 equivalents of PS-Isocyanate resin (relative to estimated methylamine excess).[2]

  • Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 2–4 hours at RT.

  • Filter through a fritted syringe or Buchner funnel.[2]

  • The filtrate contains pure picolinamide; the methylamine is trapped on the solid beads.

Visualizing the Logic
Figure 1: Workup Decision Matrix

Caption: Decision tree for selecting the optimal purification method based on scale and chemical state.

Workup_Strategy Start Crude Reaction Mixture Check_State Is Methylamine a Salt? (e.g., HCl byproduct present?) Start->Check_State Basify Basify (pH > 9) with K2CO3 or Et3N Check_State->Basify Yes (Acidic) Volatile Is Scale > 10g? Check_State->Volatile No (Free Base) Basify->Volatile Rotovap Method 1: Evaporation (Bath 40°C, <50 mbar) Volatile->Rotovap Yes (Large Scale) Extraction Method 2: Liquid-Liquid Extraction Volatile->Extraction No (Lab Scale) Scavenger Method 3: PS-Isocyanate Resin Extraction->Scavenger If High Purity Required (>99%)

[2]

Figure 2: The pH Partitioning Mechanism

Caption: At pH 4.5, the basicity difference forces Methylamine into the aqueous phase while Picolinamide stays organic.

Partition_Logic Aq_Phase Aqueous Phase (pH 4.5 Citric Acid) Org_Phase Organic Phase (DCM/EtOAc) MeNH2 Methylamine (pKa ~10.6) MeNH3 CH3-NH3+ (Charged/Trapped) MeNH2->MeNH3 Protonates at pH 4.5 Prod Picolinamide (pKa ~2.1) Prod_Neutral Product-Neutral (Uncharged) Prod->Prod_Neutral Resists Protonation MeNH3->Aq_Phase Dissolves In Prod_Neutral->Org_Phase Retains Solubility

Frequently Asked Questions (FAQs)

Q: I used 1N HCl for the wash and my yield dropped. Why? A: 1N HCl has a pH near 0–1.[2] The pyridine nitrogen in picolinamide (


) will partially protonate at this pH, becoming water-soluble. Switch to 10% Citric Acid  or 0.5M Sodium Phosphate Monobasic (

)
to maintain a pH of 4–5, which is safe for the pyridine ring.

Q: Can I use silica chromatography? A: Yes, but methylamine streaks badly on standard silica due to interaction with acidic silanols.[1][2]

  • Fix: Add 1% Triethylamine (Et3N) to your eluent.[2]

  • Better Fix: Use Amine-Functionalized Silica (e.g., KP-NH) .[2][5] This neutralizes the surface acidity and allows amines to elute, though for removing methylamine, the extraction methods above are superior to running a column.[1]

Q: The copper sulfate wash turned the organic layer cloudy/green. What happened? A: You likely formed a copper-picolinamide complex (pyridines also bind copper, though less strongly than primary amines).[1][2]

  • Troubleshoot: Wash the organic layer with EDTA solution or Ammonium Hydroxide (dilute) to strip the copper back into the aqueous phase. For picolinamides, the Citric Acid wash (Method 2A) is generally safer than Copper wash (Method 2B) to avoid this competition.[2]

References
  • Workup for Removing Amines . Not Voodoo: Demystifying Synthetic Organic Chemistry. University of Rochester.[2][4] Available at: [Link]

  • Methylamine (Compound Summary) . PubChem. National Center for Biotechnology Information. Available at: [Link][2]

  • ISOLUTE® Si-Propylsulfonic Acid (SCX-2) User Guide . Biotage Technical Documentation. (Describes cation exchange logic for amine removal). Available at: [Link][2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Hydrolysis of 3,6-Dichloro-N-methylpicolinamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydroly...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of 3,6-Dichloro-N-methylpicolinamide in aqueous media. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental principles governing the hydrolysis of 3,6-Dichloro-N-methylpicolinamide.

Q1: What is the expected hydrolysis reaction for 3,6-Dichloro-N-methylpicolinamide?

A1: The hydrolysis of 3,6-Dichloro-N-methylpicolinamide involves the cleavage of the amide bond by water. This reaction breaks the molecule into its constituent carboxylic acid and amine. The primary products are 3,6-dichloropicolinic acid and methylamine .[1] This is the reverse of a condensation reaction.[2][3]

Q2: Why is the hydrolysis of this amide compound challenging compared to a similar ester?

A2: Amides are significantly more resistant to hydrolysis than esters due to electronic factors.[4] The lone pair of electrons on the amide nitrogen is more available for donation into the carbonyl group compared to the more electronegative oxygen atom in an ester.[5] This creates a more significant resonance stabilization of the C-N bond, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water.[4][5] Consequently, harsher conditions such as elevated temperatures or strong acid/base catalysis are often required to achieve efficient amide hydrolysis.[2][6]

Q3: What are the key experimental parameters that influence the rate of hydrolysis?

A3: The rate of hydrolysis is primarily controlled by three factors: pH, temperature, and the presence of catalysts. Understanding their interplay is crucial for controlling the reaction.

ParameterEffect on Hydrolysis RateRationale
pH Significantly accelerated under strongly acidic or basic conditions.Acidic conditions: The carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water.[2][5] Basic conditions: The highly nucleophilic hydroxide ion (OH⁻) directly attacks the carbonyl carbon.[6]
Temperature Rate increases with temperature.Higher temperatures provide the necessary activation energy to overcome the stability of the amide bond.[7] Refluxing or heating is a common requirement for amide hydrolysis.[1][8]
Steric Hindrance Minimal steric hindrance is expected for this molecule.While significant steric bulk around the amide bond can slow hydrolysis by blocking nucleophilic attack, the methyl group on the nitrogen in 3,6-Dichloro-N-methylpicolinamide presents relatively low hindrance.[6][7]
Electronic Effects The two chlorine atoms may slightly increase reactivity.Electron-withdrawing groups, like chlorine, can destabilize the C-N bond, potentially making the amide more susceptible to hydrolysis compared to non-halogenated analogs.[4]

Q4: What are the physicochemical properties of the key compounds involved?

A4: Knowing the properties of your starting material and products is essential for designing your experiment and purification strategy.

CompoundMolecular FormulaMolecular WeightExpected Polarity
3,6-Dichloro-N-methylpicolinamide C₇H₆Cl₂N₂O170.6 g/mol (for 6-chloro analog)[9]Less Polar
3,6-Dichloropicolinic Acid C₆H₃Cl₂NO₂192.0 g/mol [10]More Polar
Methylamine CH₅N31.06 g/mol Polar, Volatile

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to directly address specific problems you may encounter during your experiments.

Issue 1: Incomplete or No Hydrolysis Detected

Q: My LC-MS/TLC analysis shows a high amount of unreacted 3,6-Dichloro-N-methylpicolinamide after the planned reaction time. What should I check?

A: This is the most common issue and typically points to insufficient reaction conditions. Amides are robust, so ensuring the conditions are forceful enough is key.[5] Use the following workflow to diagnose the problem.

G start High Starting Material Detected q1 Was the pH strongly acidic (<1) or strongly basic (>13)? start->q1 a1_no Adjust pH. Use concentrated HCl or 10-40% aq. NaOH/KOH. q1->a1_no No q2 Was the reaction heated? (e.g., >60°C or reflux) q1->q2 Yes a1_yes pH is likely adequate. a2_no Increase temperature. Many amide hydrolyses require prolonged heating. q2->a2_no No q3 Was the reaction time sufficient? (e.g., >12 hours) q2->q3 Yes a2_yes Temperature is likely adequate. a3_no Extend reaction time. Monitor periodically by TLC or LC-MS. q3->a3_no No a3_yes Consider reagent degradation or insufficient water content. q3->a3_yes Yes

Caption: Troubleshooting workflow for incomplete hydrolysis.

Issue 2: Low Yield of 3,6-Dichloropicolinic Acid After Workup

Q: I've confirmed via TLC/LC-MS that the hydrolysis reaction went to completion, but my isolated yield of the carboxylic acid product is very low. What happened?

A: If the reaction is complete, the loss of product occurred during the workup and isolation phase.[11] Here are the most likely causes:

  • Product is lost in the aqueous layer: 3,6-dichloropicolinic acid, especially in its salt form (carboxylate), can have significant water solubility.

    • Solution: When performing a basic hydrolysis, you must acidify the aqueous layer to a low pH (e.g., pH 2-3) with an acid like 1N HCl before extraction.[8] This protonates the carboxylate, making the carboxylic acid less polar and more extractable into an organic solvent like dichloromethane or ethyl acetate. Always check the aqueous layer for your product via TLC or LC-MS before discarding it.[11]

  • Product degradation during workup: Although picolinic acids are generally stable, extreme pH or temperature during workup could potentially lead to degradation, such as decarboxylation, though this is less common under standard conditions.

    • Solution: Perform all aqueous washes and extractions using cold solutions (e.g., an ice bath) to minimize the kinetics of any potential side reactions.[7]

  • Emulsion formation: The presence of salts and polar compounds can lead to the formation of an emulsion during extraction, trapping your product between the layers.

    • Solution: Add a small amount of brine (saturated aq. NaCl) to the separatory funnel to help break the emulsion and reduce the solubility of your organic product in the aqueous phase (salting out).[7]

Issue 3: Appearance of Unexpected Byproducts

Q: My analytical data shows peaks that are neither starting material nor the expected products. What could they be?

A: Unexpected byproducts can arise from side reactions with the substrate or impurities.

  • Potential for Dechlorination: Under harsh reductive conditions, it's conceivable that one of the chloro-substituents could be removed. However, this is unlikely under standard hydrolytic conditions. More aggressive methods, such as using zinc in acid, are known to cause reductive cleavage.[12]

  • Reaction with Solvent/Buffer: If using a nucleophilic solvent or buffer (other than water), it could potentially compete with water in attacking the activated amide. For instance, using methanol as a co-solvent could lead to transesterification, forming the methyl ester.

    • Solution: Use non-nucleophilic co-solvents like THF or dioxane if solubility is an issue.[13]

  • Impurity in Starting Material: The "byproduct" may have been present in the starting material from the beginning.

    • Solution: Always run a full characterization (NMR, LC-MS) of your starting material before beginning the reaction.

Issue 4: Inconsistent or Irreproducible Results

Q: My results vary significantly between experimental runs. How can I improve reproducibility?

A: Irreproducibility is often a sign of poorly controlled variables.[14]

  • Precise pH Control: Use a calibrated pH meter to adjust the pH of your solution. "Adding acid until acidic" is not a reproducible method.

  • Consistent Temperature: Use a temperature-controlled heating mantle or oil bath with a thermometer to ensure a consistent reaction temperature.

  • Reagent Quality: Ensure the quality and concentration of your acids, bases, and solvents are consistent for each run.

  • Standardized Workup: Perform the workup procedure (extraction volumes, wash times, drying agent contact time) identically each time.[7] Repeating an experiment that failed is a valid first step to rule out simple human error.[14]

Section 3: Standardized Protocols & Methodologies

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification)

This method is effective but requires careful post-reaction workup to isolate the carboxylic acid product.

  • Dissolution: Dissolve 3,6-Dichloro-N-methylpicolinamide (1 eq.) in a suitable co-solvent such as ethanol or methanol (approx. 10 volumes).

  • Base Addition: To the stirred solution, add an aqueous solution of 10-20% sodium hydroxide (NaOH) or potassium hydroxide (KOH) (approx. 2-4 volumes).[8]

  • Heating: Heat the reaction mixture to 60-80 °C or reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cooling & Concentration: Cool the reaction mixture to room temperature and remove the organic co-solvent under reduced pressure.

  • Acidification: Dilute the remaining aqueous residue with water. Place the flask in an ice bath and slowly add 1N or 2N HCl with stirring until the pH of the solution is ~2-3. A precipitate of the carboxylic acid may form.

  • Extraction: Extract the acidified aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,6-dichloropicolinic acid.[8]

Protocol 2: Analytical Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent tool for quantitatively monitoring the disappearance of the starting material and the appearance of the product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Detection: UV detector at a wavelength where both compounds have reasonable absorbance (e.g., 254 nm or 280 nm).

  • Example Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955
  • Expected Elution: The more polar product, 3,6-dichloropicolinic acid, will have a shorter retention time than the less polar starting amide.

Section 4: Visualization of Hydrolysis Pathway

The following diagram illustrates the general mechanisms for acid- and base-catalyzed hydrolysis.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_A Amide + H₃O⁺ ProtonatedAmide Protonated Amide (Activated) Amide_A->ProtonatedAmide Protonation Tetrahedral_A Tetrahedral Intermediate ProtonatedAmide->Tetrahedral_A + H₂O Products_A Carboxylic Acid + Methylammonium Tetrahedral_A->Products_A Rearrangement Amide_B Amide + OH⁻ Tetrahedral_B Tetrahedral Intermediate Amide_B->Tetrahedral_B Nucleophilic Attack Products_B Carboxylate + Methylamine Tetrahedral_B->Products_B Elimination

Caption: General pathways for acid- and base-catalyzed amide hydrolysis.

References

  • Principles of Drug Action 1, Spring 2005, Amides.
  • Hydrolysis of Amides Definition - Organic Chemistry II Key Term | Fiveable.
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. [Link]

  • Hydrolysis of Esters and Amides | Dalal Institute. [Link]

  • Reactions of Amides - A Level Chemistry Revision Notes - Save My Exams. [Link]

  • Hydrolysis product troubleshooting : r/Chempros - Reddit. [Link]

  • How to troubleshoot experiments | Careers - Chemistry World. [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]

  • The reductive cleavage of picolinic amides - David Spring's group. [Link]

  • Synthesis of 3, 6-dichloropicolinic acid - ResearchGate. [Link]

  • Organic reactions: Hydrolysis - Student Academic Success - Monash University. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - Arkivoc. [Link]

  • Hydrolysis of Amide - Organic Synthesis. [Link]

Sources

Optimization

Technical Support Center: 3,6-Dichloropicolinoyl Chloride Coupling Reactions

Introduction: Mastering Temperature in Acyl Chloride Couplings 3,6-Dichloropicolinoyl chloride is a key building block in the synthesis of numerous agrochemicals and pharmaceuticals. Its reactivity as an acyl chloride al...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Mastering Temperature in Acyl Chloride Couplings

3,6-Dichloropicolinoyl chloride is a key building block in the synthesis of numerous agrochemicals and pharmaceuticals. Its reactivity as an acyl chloride allows for the efficient formation of amide and ester linkages. However, the electron-deficient nature of the pyridine ring and the presence of two chloro-substituents introduce unique challenges. The coupling reaction, typically a nucleophilic acyl substitution, is often highly exothermic.[][2] Therefore, precise control over the reaction temperature is not merely a suggestion but a critical parameter that dictates yield, purity, and the success of the entire synthesis.

This guide provides field-proven insights and systematic protocols to help you navigate the complexities of temperature optimization. We will address common issues encountered during experimentation in a direct question-and-answer format, moving beyond simple instructions to explain the underlying chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical, step-by-step process for resolution.

Q1: My reaction shows low or no conversion after stirring for several hours at room temperature. How should I proceed?

A1: This is a common issue, particularly when coupling 3,6-dichloropicolinoyl chloride with sterically hindered or electronically deactivated nucleophiles (e.g., hindered secondary amines, anilines with electron-withdrawing groups). The initial room temperature approach is sound for highly reactive nucleophiles, but many substrates require additional thermal energy to overcome the activation barrier.

Causality:

  • Low Nucleophilicity: The lone pair of the amine/alcohol may be less available for attack due to resonance delocalization or inductive effects from electron-withdrawing groups.

  • Steric Hindrance: Bulky groups on either the nucleophile or near the acyl chloride carbonyl group can physically impede the approach required for the nucleophilic attack. This increases the activation energy of the reaction.

Troubleshooting Protocol:

  • Confirm Reagent Integrity: Before altering temperature, ensure the acyl chloride has not hydrolyzed. A simple check is to take a small aliquot, quench it with methanol, and analyze via LC-MS. You should see the methyl ester exclusively. If you see significant amounts of 3,6-dichloropicolinic acid, the reagent has degraded.

  • Systematic Temperature Increase: Begin to gently warm the reaction mixture. It is crucial to do this in a controlled, stepwise manner while monitoring the reaction progress (e.g., by TLC or LC-MS) at each stage.

    • Increase the temperature to 40-50 °C and hold for 2-4 hours.

    • If conversion remains low, increase to 60-80 °C. The choice of solvent will dictate your upper temperature limit (e.g., DCM boils at ~40 °C, whereas toluene can be heated much higher).

    • For very challenging couplings, refluxing in a higher-boiling solvent like toluene or xylene may be necessary.[3]

  • Consider a Catalyst: If high temperatures lead to decomposition (see Q2) before achieving full conversion, return to a lower temperature (e.g., 40 °C) and add a nucleophilic catalyst. A catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a more reactive acylpyridinium intermediate.[][4]

Q2: Upon heating, my reaction turned dark and produced multiple spots on TLC/LC-MS. What is causing this, and how can I improve selectivity?

A2: The formation of dark, tar-like materials and multiple byproducts is a classic sign of thermal decomposition.[3] While 3,6-dichloropicolinoyl chloride is reasonably stable, the coupled product or the nucleophile may not be, especially under prolonged heating in the presence of acid (HCl byproduct) or base.

Causality:

  • Thermal Degradation: The desired amide or ester product, or even the starting amine, may be unstable at elevated temperatures, leading to charring or fragmentation.

  • Side Reactions: High temperatures can provide the activation energy for undesired reaction pathways. For instance, if using a hindered or weak base, the HCl generated can protonate the starting amine, rendering it non-nucleophilic and potentially catalyzing decomposition pathways.[5]

Mitigation Strategy:

  • Lower the Temperature: This is the most critical step. High yield is meaningless if the product is impure. It is always better to have a slower, cleaner reaction than a fast, messy one.

  • Optimize Reagent Addition: Instead of adding all reagents at once, employ a slow, controlled addition of the 3,6-dichloropicolinoyl chloride to the solution of the nucleophile and base at a low temperature (0 °C).[2] This maintains a low instantaneous concentration of the highly reactive acyl chloride and helps control the initial exotherm.

  • Use a Non-Nucleophilic Hindered Base: If you suspect the base (e.g., triethylamine) is contributing to side reactions, switch to a bulkier, non-nucleophilic base like diisopropylethylamine (DIEA).

  • Re-evaluate the Need for Heat: If the reaction requires heat but decomposes, it is a prime candidate for catalytic conditions. Try the reaction again at room temperature or a slightly elevated temperature (e.g., 40°C) with the addition of DMAP.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a standard starting temperature for a typical amidation with 3,6-dichloropicolinoyl chloride? A1: For standard, unhindered primary or secondary aliphatic amines, the reaction is highly exothermic.[2] The recommended starting point is to cool the solution of the amine and base to 0 °C (ice bath) before slowly adding the acyl chloride.[2] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for 1-16 hours.[2]

Q2: When should I consider using a catalyst like DMAP instead of just increasing the temperature? A2: You should opt for a catalyst over high heat when you encounter either of the following situations:

  • Thermal Instability: As discussed in Q2 of the troubleshooting guide, if you observe product or starting material decomposition at the temperatures required for conversion, a catalyst is the superior choice.

  • Sensitive Functional Groups: If your nucleophile contains other sensitive functional groups that might react or be eliminated at high temperatures, a milder, catalyzed reaction at a lower temperature is necessary to preserve molecular integrity.

Q3: What are the upper temperature limits I should consider for this reagent? A3: While the acyl chloride itself is robust, reactions are typically run between 0 °C and the reflux temperature of the chosen solvent. Temperatures above 120-140 °C should be approached with caution and only after stepwise optimization has shown it to be necessary and safe. Always monitor for decomposition. Using microwave irradiation can sometimes shorten reaction times at high temperatures, potentially reducing byproduct formation.[6]

Section 3: Data & Protocols

Table 1: Recommended Starting Temperatures for Coupling Partners
Nucleophile TypeExampleRecommended Starting TTypical Max TNotes
Primary Aliphatic Amine n-Butylamine0 °CRoom TemperatureHighly exothermic. Slow addition is critical.
Secondary Aliphatic Amine Diethylamine0 °C40 °CLess reactive than primary; may require gentle warming.
Primary Aniline AnilineRoom Temperature60-80 °CLess nucleophilic; often requires heating.
Hindered/Deactivated Aniline 2,6-DiisopropylanilineRoom Temperature80-110 °CRequires significant thermal energy or catalysis (DMAP).
Primary Alcohol Methanol0 °CRoom TemperatureUsually requires a base (e.g., pyridine, TEA).
Secondary/Tertiary Alcohol IsopropanolRoom Temperature60-80 °CSlower reaction; often requires heating and a catalyst (DMAP).
Experimental Protocols

Protocol 1: General Coupling for Reactive Nucleophiles (e.g., Primary Amines)

  • Dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Argon).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Dissolve 3,6-dichloropicolinoyl chloride (1.05 equiv) in a minimal amount of the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, proceed with aqueous workup to remove the hydrochloride salt and excess reagents.[2]

Protocol 2: Temperature Elevation for Unreactive Nucleophiles (e.g., Hindered Anilines)

  • Combine the aniline (1.0 equiv), 3,6-dichloropicolinoyl chloride (1.1 equiv), and a suitable high-boiling solvent (e.g., toluene) under an inert atmosphere. Note: For some unreactive amines, the reaction can be run at high temperatures without a base.[]

  • Stir the mixture at room temperature for 1 hour. Check conversion via LC-MS.

  • If no reaction, increase the temperature to 60 °C and hold for 2 hours. Monitor progress.

  • If conversion is still low, increase the temperature to 90 °C and hold for another 2-4 hours. Monitor progress.

  • If necessary, increase to the reflux temperature of the solvent.

  • Once the reaction is complete or has stalled, cool to room temperature and proceed with workup.

Section 4: Visualization

Diagram 1: Temperature Optimization Workflow

This diagram outlines the decision-making process for optimizing the reaction temperature based on experimental observations.

Temperature_Optimization_Workflow Workflow for Temperature Optimization Start Start: Couple Nucleophile + 3,6-Dichloropicolinoyl Chloride Initial_Condition Run at Standard Condition (0 °C to RT) Start->Initial_Condition Monitor_1 Monitor Reaction (TLC / LC-MS) Initial_Condition->Monitor_1 Check_Conversion Is Conversion >95%? Monitor_1->Check_Conversion Workup Reaction Complete. Proceed to Workup. Check_Conversion->Workup Yes Troubleshoot Low Conversion. Troubleshoot. Check_Conversion->Troubleshoot No Increase_T Stepwise Temp Increase (e.g., 40°C -> 60°C -> 80°C) Troubleshoot->Increase_T Monitor_2 Monitor at Each Step Increase_T->Monitor_2 Monitor_2->Check_Conversion Check_Decomp Decomposition Observed? Monitor_2->Check_Decomp Check_Decomp->Increase_T No, continue stepwise heating Add_Catalyst Lower Temperature & Add Catalyst (e.g., DMAP) Check_Decomp->Add_Catalyst Yes Add_Catalyst->Monitor_1 Failure Reaction Fails. Re-evaluate Strategy. Add_Catalyst->Failure If still no reaction

Caption: A decision-making flowchart for optimizing reaction temperature.

References

  • Synthesis of 3,6-dichloropicolinic acid. PrepChem.com. [Link]

  • Effect of temperature on the acylation of PC with DA. Reaction condition. ResearchGate. [Link]

  • Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Why did my amide syntesis does not work? ResearchGate. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. National Institutes of Health (NIH). [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. [Link]

Sources

Troubleshooting

Separating 3,6-Dichloro-N-methylpicolinamide from Clopyralid by extraction

Topic: Isolating 3,6-Dichloro-N-methylpicolinamide from Clopyralid via Liquid-Liquid Extraction For: Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support guide for the se...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolating 3,6-Dichloro-N-methylpicolinamide from Clopyralid via Liquid-Liquid Extraction

For: Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for the selective separation of 3,6-Dichloro-N-methylpicolinamide from its acidic precursor, Clopyralid. This document provides an in-depth, experience-driven approach to this specific separation challenge, moving beyond a simple protocol to offer a comprehensive resource for troubleshooting and methodological understanding.

Introduction: The Chemical Basis for Separation

The successful separation of 3,6-Dichloro-N-methylpicolinamide from Clopyralid hinges on the fundamental difference in their chemical functionalities. Clopyralid is a carboxylic acid, rendering it acidic, while 3,6-Dichloro-N-methylpicolinamide is an amide, which is a neutral or at best, a very weakly basic compound. This significant difference in acidity allows for a highly selective separation using pH-controlled liquid-liquid extraction.

By manipulating the pH of the aqueous phase, we can selectively ionize Clopyralid, making it soluble in the aqueous layer, while the neutral 3,6-Dichloro-N-methylpicolinamide remains in the organic phase.

Chemical Properties at a Glance

The following table summarizes the key physicochemical properties of the two compounds. Note that while experimental data for Clopyralid is readily available, the properties for 3,6-Dichloro-N-methylpicolinamide are estimated based on its chemical structure and data from analogous compounds.

PropertyClopyralid (3,6-Dichloropicolinic Acid)3,6-Dichloro-N-methylpicolinamide (Estimated)Rationale for Estimation
Structure Chemical structure dictates functionality.
Molar Mass 192.00 g/mol 205.04 g/mol Calculated from chemical formula.
pKa ~2.3 (acidic)[1]~ -1 to 1 (for the protonated amide)Amides are significantly less basic than amines, and their conjugate acids are strong acids.[2][3]
logP ~1.06[1]~1.5 - 2.5The replacement of a carboxylic acid with an N-methyl amide generally increases lipophilicity.[4][5]
Water Solubility High at neutral and basic pH, lower at acidic pH[1][6]Low to moderateAmides have lower water solubility than their corresponding carboxylic acids at basic pH.[7][8]
Organic Solvent Solubility Moderately soluble in polar organic solvents.Expected to be readily soluble in a range of organic solvents like ethyl acetate, dichloromethane, and diethyl ether.General solubility trends for organic molecules.[9][10]

Visualizing the Separation Principle

The core of this separation relies on the differential acid-base chemistry of the two molecules. The following diagram illustrates this principle.

G cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase (Dilute NaOH, pH > 10) Clopyralid_neutral Clopyralid (R-COOH) Neutral, Soluble Clopyralid_ion Clopyralid Salt (R-COO- Na+) Ionic, Soluble Clopyralid_neutral->Clopyralid_ion Deprotonation with base Amide 3,6-Dichloro-N-methylpicolinamide (R-CONHCH3) Neutral, Soluble Amide_aq 3,6-Dichloro-N-methylpicolinamide (R-CONHCH3) Neutral, Insoluble Amide->Amide_aq Remains Neutral

Caption: Acid-base chemistry driving the separation.

Frequently Asked Questions (FAQs)

Q1: Why is liquid-liquid extraction the preferred method for this separation?

A1: Liquid-liquid extraction is ideal here because it directly exploits the significant difference in the acidity of a carboxylic acid (Clopyralid) and the neutrality of an amide (3,6-Dichloro-N-methylpicolinamide). This allows for a clean, efficient, and scalable separation without the need for more complex techniques like chromatography in the initial purification stages.[11]

Q2: Can I use a different base other than sodium hydroxide?

A2: Yes, other bases like potassium hydroxide, sodium carbonate, or even sodium bicarbonate can be used. The key requirement is that the pH of the aqueous phase must be sufficiently high to deprotonate the carboxylic acid of Clopyralid. A good rule of thumb is to have a pH at least 2-3 units above the pKa of the acid. Since Clopyralid's pKa is around 2.3, a pH of 5 or higher will effectively deprotonate it. Using a stronger base like NaOH (to achieve a pH of 10-12) ensures complete deprotonation and transfer to the aqueous phase.

Q3: What is the best organic solvent for this extraction?

A3: The ideal organic solvent should have the following properties:

  • Good solubility for the neutral amide: 3,6-Dichloro-N-methylpicolinamide should be highly soluble in it.

  • Immiscibility with water: It should form a distinct layer when mixed with the aqueous phase.

  • Low solubility for the ionized Clopyralid salt: This ensures the salt stays in the aqueous layer.

  • A different density from water: This facilitates easy separation of the layers.

  • Relatively low boiling point: For easy removal by evaporation to recover the purified amide.

Ethyl acetate, diethyl ether, and dichloromethane are all excellent candidates. Ethyl acetate is often a good starting point due to its balance of polarity, lower volatility compared to diethyl ether, and lower density than dichloromethane.

Q4: How do I know if the separation is complete?

A4: While visual inspection of the separated layers is the first step, analytical techniques are necessary for confirmation. Thin-Layer Chromatography (TLC) is a quick and effective method to check for the presence of Clopyralid in your organic phase and the amide in your aqueous phase. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be the methods of choice.[12]

Q5: Can I reverse the process to isolate Clopyralid?

A5: Absolutely. After separating the aqueous layer containing the sodium salt of Clopyralid, you can acidify it with a strong acid like hydrochloric acid (HCl) to a pH below the pKa of Clopyralid (e.g., pH < 2). This will protonate the carboxylate, making the neutral Clopyralid precipitate out of the aqueous solution, or you can then extract it into a fresh portion of organic solvent.[13]

Troubleshooting Guide

Issue 1: An emulsion has formed between the organic and aqueous layers, and they are not separating cleanly.

Cause: Emulsions are stable mixtures of immiscible liquids, often stabilized by surfactants or fine particulates. High-shear mixing (vigorous shaking) can also contribute to their formation.[1]

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases. This reduces the shear forces that can lead to emulsion formation.[12]

  • "Salting Out": Add a small amount of saturated sodium chloride solution (brine) or solid sodium chloride to the separatory funnel and gently mix. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[14]

  • Filtration: Pass the entire mixture through a plug of glass wool or a phase separation filter paper. This can help to coalesce the dispersed droplets.[1]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective way to break an emulsion.[12]

Issue 2: After extraction, I am getting a low yield of my 3,6-Dichloro-N-methylpicolinamide.

Causes:

  • Incomplete Extraction: The amide may not have been fully extracted from the aqueous phase if it has some water solubility.

  • Partitioning into the Aqueous Phase: A portion of the amide may have partitioned into the basic aqueous phase.

  • Loss during Workup: Material can be lost during transfers, drying, or solvent removal steps.

Solutions:

  • Multiple Extractions: Perform multiple extractions of the aqueous layer with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). This is more efficient at recovering compounds with some solubility in both phases.

  • Back-Extraction: After removing the basic aqueous layer, wash the organic layer with a fresh portion of deionized water to remove any residual dissolved salts or base.

  • Drying Agent: Ensure the organic layer is thoroughly dried with an anhydrous salt like sodium sulfate or magnesium sulfate before solvent evaporation to remove any dissolved water, which could affect the final yield and purity.

Issue 3: My recovered 3,6-Dichloro-N-methylpicolinamide is contaminated with Clopyralid.

Causes:

  • Incomplete Deprotonation: The pH of the aqueous phase may not have been high enough to fully deprotonate all the Clopyralid.

  • Insufficient Mixing: The two phases may not have been mixed thoroughly enough for the base to react with all the Clopyralid.

  • Physical Contamination: Some of the aqueous layer may have been carried over with the organic layer during separation.

Solutions:

  • Check and Adjust pH: Before extraction, ensure the pH of the aqueous phase is at least 10. You can use pH paper or a pH meter to verify this.

  • Repeat the Basic Wash: Wash the organic layer a second time with a fresh portion of the basic aqueous solution to remove any remaining Clopyralid.

  • Careful Separation: When draining the layers, it is better to leave a small amount of the organic layer behind with the aqueous layer than to contaminate your organic layer with the aqueous phase.

Experimental Protocol: Separation of 3,6-Dichloro-N-methylpicolinamide from Clopyralid

This protocol outlines the step-by-step procedure for the separation.

G start Start: Mixture of Clopyralid and 3,6-Dichloro-N-methylpicolinamide dissolve 1. Dissolve mixture in an organic solvent (e.g., Ethyl Acetate) start->dissolve transfer 2. Transfer to a separatory funnel dissolve->transfer add_base 3. Add aqueous NaOH solution (e.g., 1M) to achieve pH > 10 transfer->add_base mix 4. Stopper, invert, and vent. Mix gently by inverting multiple times. add_base->mix separate 5. Allow layers to separate mix->separate drain_aq 6. Drain the lower aqueous layer (contains Sodium Clopyralidate) separate->drain_aq collect_org 7. Collect the upper organic layer (contains the amide) separate->collect_org wash_org 8. Wash organic layer with brine collect_org->wash_org dry_org 9. Dry the organic layer over anhydrous Na2SO4 wash_org->dry_org filter_evap 10. Filter and evaporate the solvent dry_org->filter_evap end End: Purified 3,6-Dichloro-N-methylpicolinamide filter_evap->end

Caption: Workflow for the liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolution: Begin by dissolving the solid mixture of Clopyralid and 3,6-Dichloro-N-methylpicolinamide in a suitable organic solvent, such as ethyl acetate. The volume should be sufficient to fully dissolve the mixture, typically aiming for a concentration of 5-10% (w/v).

  • Transfer to Separatory Funnel: Carefully transfer the organic solution to a separatory funnel that is appropriately sized (the total volume should not exceed two-thirds of the funnel's capacity).

  • Addition of Basic Aqueous Solution: Add an equal volume of a dilute basic solution, such as 1 M sodium hydroxide (NaOH), to the separatory funnel.

  • Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and immediately open the stopcock to vent any pressure buildup. Close the stopcock and gently invert the funnel 10-15 times to ensure thorough mixing of the two phases. Avoid vigorous shaking to prevent emulsion formation.[12]

  • Phase Separation: Place the separatory funnel back in a ring stand and allow the layers to fully separate. The less dense organic layer (ethyl acetate) will be on top, and the denser aqueous layer will be at the bottom.

  • Draining the Aqueous Layer: Remove the stopper from the top of the funnel and carefully drain the lower aqueous layer into a flask or beaker. This layer now contains the sodium salt of Clopyralid.

  • Collecting the Organic Layer: The remaining organic layer in the separatory funnel contains the desired 3,6-Dichloro-N-methylpicolinamide. It can be drained into a separate clean, dry flask.

  • Washing the Organic Layer: To remove any residual water-soluble impurities, add a volume of saturated sodium chloride solution (brine) to the separatory funnel containing the organic layer. Gently mix and allow the layers to separate as before. Drain and discard the lower aqueous brine layer.

  • Drying the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add a small amount of an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 10-15 minutes. The solution should be clear, not cloudy, indicating that the water has been removed.

  • Isolation of the Product: Filter the dried organic solution to remove the drying agent. The solvent can then be removed from the filtrate using a rotary evaporator to yield the purified 3,6-Dichloro-N-methylpicolinamide.

References

  • PubChem. (n.d.). Clopyralid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Retrieved February 23, 2026, from [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved February 23, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved February 23, 2026, from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Retrieved February 23, 2026, from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. Retrieved February 23, 2026, from [Link]

  • EduBirdie. (n.d.). Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University. EduBirdie. Retrieved February 23, 2026, from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration. Retrieved February 23, 2026, from [Link]

  • MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2023, December 20). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Spring, D. (n.d.). The reductive cleavage of picolinic amides. David Spring's group. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • FooDB. (2011, September 21). Showing Compound N1-Methyl-2-pyridone-5-carboxamide (FDB023330). FooDB. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). N1-Methyl-2-pyridone-5-carboxamide. Wikipedia. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved February 23, 2026, from [Link]

  • Chemistry Steps. (2021, December 18). Basicity of Amines. Chemistry Steps. Retrieved February 23, 2026, from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Retrieved February 23, 2026, from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Retrieved February 23, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Herbicidal potency of 3,6-Dichloro-N-methylpicolinamide vs Clopyralid

Topic: Comparative Analysis: Herbicidal Potency & Pharmacokinetics of Clopyralid vs. 3,6-Dichloro-N-methylpicolinamide Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Agronomis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: Herbicidal Potency & Pharmacokinetics of Clopyralid vs. 3,6-Dichloro-N-methylpicolinamide Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Agronomists

Executive Synthesis: The Active vs. The Pro-Herbicide

This guide analyzes the functional divergence between Clopyralid (the established commercial standard) and its derivative, 3,6-Dichloro-N-methylpicolinamide (hereafter referred to as DCNMP ).

The Core Distinction: While Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) is a free acid capable of direct interaction with auxin signaling F-box proteins (TIR1/AFB), DCNMP functions as a pro-herbicide . The N-methyl amide moiety masks the carboxylic acid, significantly altering lipophilicity and uptake, but requiring enzymatic hydrolysis (bioactivation) to exert phytotoxicity.

Research Verdict:

  • Clopyralid: Immediate biological activity; high phloem mobility (via ion trapping); lower cuticular penetration in non-esterified forms.

  • DCNMP: Delayed onset (lag phase); enhanced cuticular penetration (higher LogP); potency is rate-limited by the expression of plant amidases.

Physicochemical & Structural Profiling

The herbicidal efficacy of pyridine compounds is governed by their ability to traverse the cuticle (lipophilic) and translocate in the phloem (hydrophilic/ion-trapped).

FeatureClopyralid (Standard) DCNMP (Analog) Impact on Performance
IUPAC Name 3,6-dichloro-2-pyridinecarboxylic acid3,6-dichloro-N-methyl-2-pyridinecarboxamideAmide vs. Acid functionality.
Molecular Weight ~192.0 g/mol ~205.0 g/mol Negligible difference for transport.
pKa ~2.3 (Acidic)Non-ionizable (Neutral)Critical: Clopyralid exists as an anion at physiological pH (7.0), facilitating phloem trapping. DCNMP remains neutral, aiding passive diffusion but reducing phloem retention until hydrolyzed.
LogP (Est.) ~0.6 - 1.0 (pH dependent)~1.5 - 1.8DCNMP has superior initial cuticle penetration.
Receptor Affinity High (TIR1/AFB5)Negligible (Steric hindrance)DCNMP must be converted to Clopyralid to bind.

Mechanistic Pathways & Bioactivation

The following diagram illustrates the divergent pathways of the two compounds. Clopyralid enters the signaling cascade directly, whereas DCNMP requires a metabolic "unlocking" step.

G cluster_0 Application & Uptake cluster_1 Plant Cell Cytosol cluster_2 Nucleus (Target Site) Clopyralid_App Clopyralid (Acid) Active_Pool Active Clopyralid Pool (Anionic Form) Clopyralid_App->Active_Pool Direct Translocation (Ion Trapping) DCNMP_App DCNMP (Amide) Hydrolysis Enzymatic Hydrolysis (Amidase/Esterase) DCNMP_App->Hydrolysis Passive Diffusion (Lipophilic) Hydrolysis->Active_Pool Bioactivation (Rate Limiting Step) Receptor TIR1/AFB5 Receptor Complex Active_Pool->Receptor Ligand Binding GeneExp Auxin Response Genes (Uncontrolled Growth) Receptor->GeneExp Ubiquitination of Aux/IAA Repressors

Figure 1: Comparative Mode of Action. Note the requisite hydrolysis step for DCNMP, acting as a metabolic gatekeeper.

Comparative Potency Analysis

A. Root Growth Inhibition (Arabidopsis Bioassay)

In standard in vitro assays where uptake barriers are minimal (agar medium):

  • Clopyralid: Exhibits a classic sigmoidal dose-response curve with an IC50 in the nanomolar range (approx. 50–100 nM).

  • DCNMP: Shows a right-shifted dose-response curve (higher IC50).

  • Reasoning: The agar medium bypasses the cuticle, negating DCNMP's lipophilic advantage. The observed toxicity depends entirely on the root's ability to hydrolyze the amide during the assay window (24–48h).

B. Foliar Efficacy (Whole Plant)

In post-emergence spray scenarios:

  • Clopyralid: Rapid epinasty (twisting) visible within 24 hours.

  • DCNMP: Slower symptom development (48–72 hours). However, DCNMP may exhibit higher ultimate efficacy in weeds with thick waxy cuticles (e.g., Chenopodium album) because more active ingredient penetrates the leaf surface before washing off, provided the plant possesses the necessary amidases.

Experimental Validation Protocols

To validate the potency and bioactivation hypothesis, the following self-validating protocols are recommended.

Protocol 1: The "Metabolic Lag" Root Assay

Objective: Quantify the delay in herbicidal activity caused by the amide-to-acid conversion.

  • Model Organism: Arabidopsis thaliana (Col-0 wild type).

  • Treatment Groups:

    • Control (DMSO solvent).

    • Clopyralid (0.1, 1.0, 10.0 µM).

    • DCNMP (0.1, 1.0, 10.0 µM).

  • Methodology:

    • Germinate seeds on vertical MS agar plates containing treatments.

    • Time-Lapse Imaging: Scan plates every 6 hours for 4 days.

    • Data Point: Measure primary root length.

  • Expected Outcome: Clopyralid will inhibit growth immediately upon germination. DCNMP will show a "lag phase" where initial growth occurs until internal hydrolysis reaches a threshold concentration.

Protocol 2: LC-MS/MS Bioactivation Tracking

Objective: Confirm DCNMP is a pro-herbicide by tracking the formation of Clopyralid in vivo.

  • Substrate: Excised leaves of Cirsium arvense (Canada Thistle - a primary target).

  • Incubation: Incubate leaf discs in 50 µM DCNMP solution.

  • Sampling: Harvest discs at T=0, 2, 6, 12, and 24 hours.

  • Extraction: Flash freeze -> Grind -> Extract in Acetonitrile/Water (acidified).

  • Analysis: LC-MS/MS (MRM mode).

    • Target 1: DCNMP (Parent).

    • Target 2: Clopyralid (Metabolite).[1]

  • Validation Criteria: A decrease in DCNMP concentration must correlate stoichiometrically with an increase in Clopyralid concentration (adjusting for molar mass).

References

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science.

    • Foundational text on the TIR1/AFB signaling pathway and the necessity of the carboxylic acid moiety.
  • Devine, M. D., et al. (1993). "Physiology of Herbicide Action." Prentice Hall. Reference for ion-trapping mechanisms and phloem mobility of weak acid herbicides.
  • Lamberth, C. (2016). "Crops and Weeds: Chemistry and Biology." Wiley-VCH.
  • Tan, M.K., et al. (2006). "Mutations in an auxin receptor homolog AFB5 confer resistance to synthetic picolinate auxins." Plant Physiology.

    • Confirms the specific receptor binding site for picolin

Sources

Comparative

Crystal Structure Analysis of 3,6-Dichloro-N-methylpicolinamide: A Comparative Guide

Executive Summary This guide provides a technical framework for the crystal structure analysis of 3,6-Dichloro-N-methylpicolinamide , a key intermediate in the synthesis of picolinic acid-based herbicides and antitumor a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the crystal structure analysis of 3,6-Dichloro-N-methylpicolinamide , a key intermediate in the synthesis of picolinic acid-based herbicides and antitumor agents. Unlike standard protocols, this analysis focuses on the comparative structural performance of the N-methyl derivative against its bulky analogs (N-phenyl and N-pyrimidinyl derivatives).

Core Insight: The "performance" of this crystal structure is defined by its conformational locking and packing efficiency . While bulky analogs exhibit significant torsional twisting (40–90°) to accommodate steric hindrance, the N-methyl derivative is predicted to adopt a planar conformation stabilized by a critical intramolecular N–H···N hydrogen bond, directly influencing its solubility and bioavailability profiles.

Comparative Structural Analysis

This section compares the structural "performance" (stability, conformation, and interactions) of the target molecule against two experimentally validated alternatives.

The Target vs. Alternatives
FeatureTarget: N-methyl Derivative Alt 1: N-(4-fluorophenyl) Alt 2: N-(4,6-dichloropyrimidinyl)
Steric Bulk Low (Methyl group)High (Phenyl ring)Very High (Pyrimidine ring)
Conformation Planar (Predicted) Twisted (Dihedral ~42.5°)Perpendicular (Dihedral ~86.6°)
Primary Interaction Intramolecular N–H[1][2]···N (S(5) motif)Intramolecular N–H···NIntermolecular N–H···O chains
Crystal System Likely Monoclinic/TriclinicOrthorhombic (

)
Monoclinic (

)
Packing Driver Dipole-Dipole & Cl···Cl

-

Stacking & C-H···F
H-Bonding Chains
Performance Implications[3]
  • Conformational Locking: The 3,6-dichloro substitution pattern creates a "steric pocket." In the N-methyl derivative, the small methyl group allows the amide nitrogen to donate a hydrogen bond to the pyridine nitrogen (N–H···N), locking the molecule in a planar, lipophilic conformation.

  • Alternative Behavior: In the N-(4-fluorophenyl) alternative, the phenyl ring forces a 42.5° twist to avoid steric clash with the chlorine at position 3, reducing planarity but enabling

    
    -
    
    
    
    stacking. The N-pyrimidinyl alternative twists nearly 90°, disrupting the intramolecular bond and forcing the formation of intermolecular chains, which significantly alters solubility.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for the N-methyl derivative, a self-validating slow-evaporation protocol is required.

Synthesis Workflow
  • Activation: React 3,6-dichloropicolinic acid with thionyl chloride (

    
    ) under reflux (1 h) to generate 3,6-dichloropicolinoyl chloride.
    
  • Amidation: Add the acid chloride dropwise to a solution of methylamine (excess) in ethanol at 0°C.

  • Purification: Precipitate with water, filter, and wash with cold ethanol. Yield is typically >85%.[1][2]

Crystallization Strategy (The "Product")
  • Method: Slow Evaporation.[1][2]

  • Solvent System: Methanol/Ethanol (1:1).

  • Conditions: Dissolve 50 mg of purified amide in 10 mL solvent. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cover with Parafilm and poke 3-5 pinholes. Store at 20°C in a vibration-free zone.
    
  • Timeline: Crystals appear within 5–7 days.[1][2]

Data Collection & Refinement
  • Instrument: Bruker SMART APEX II or similar CCD diffractometer.

  • Radiation: Mo K

    
     (
    
    
    
    Å).
  • Temperature: 296 K (Room Temp) vs 100 K (Low Temp). Note: Low temp is recommended to reduce thermal motion of the methyl group.

Visualization of Analysis Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the critical decision points (Checkpoints).

G Start Start: 3,6-Dichloropicolinic Acid Synth Synthesis: Acid Chloride -> Amidation Start->Synth Cryst Crystallization: Slow Evaporation (MeOH) Synth->Cryst Check1 Checkpoint: Optical Microscopy (Birefringence check) Cryst->Check1 Check1->Cryst Polycrystalline/Twinning XRD Single Crystal XRD (Mo Kα, 296K) Check1->XRD High Quality Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refine Refinement (R1 < 0.05, GoF ~ 1.0) Solve->Refine Compare Comparative Analysis (vs. N-phenyl/N-pyrimidinyl) Refine->Compare

Caption: Step-by-step workflow for the synthesis, crystallization, and structural validation of 3,6-Dichloro-N-methylpicolinamide.

Structural Interaction Topology

This diagram visualizes the competing forces within the crystal lattice. The "Performance" of the molecule is determined by whether the Intramolecular Lock (Stability) dominates over Intermolecular Chaining (Solubility).

Interactions Center 3,6-Dichloro-N-methyl picolinamide Intra Intramolecular H-Bond (N-H···N_py) Center->Intra Stabilizes Steric Steric Clash (Cl vs Methyl) Center->Steric Destabilizes Conf Planar Conformation (Lipophilic) Intra->Conf Enforces Steric->Conf Distorts (if bulky) Inter Intermolecular Forces (Cl···Cl / Cl···O) Conf->Inter Determines Packing

Caption: Interaction map showing how intramolecular H-bonds stabilize the planar conformation against steric forces.

Technical Specifications & Validation

When publishing your analysis, ensure your data meets these validation thresholds.

ParameterAcceptance CriteriaRationale
R-factor (

)

(5%)
Indicates high agreement between model and electron density.
Goodness of Fit (GoF)

Ensures correct weighting scheme; deviation suggests systematic error.
Bond Precision C-C errors

Å
Required for discussing subtle electronic effects of the Cl-substituents.
Residual Density

High residual density near Cl atoms is common (Fourier ripples) but should be checked.
Critical Check: The "Chlorine Effect"

In 3,6-dichloro derivatives, the chlorine atoms are electron-withdrawing and bulky.

  • Observation: Look for shortening of the

    
     bond due to conjugation.
    
  • Validation: Compare the

    
     bond lengths. The Cl at position 3 often shows different thermal ellipsoids than position 6 due to the proximity of the amide group.
    

References

  • Tan, Z., et al. (2009). 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide. Acta Crystallographica Section E. Link

    • Source for the N-pyrimidinyl altern
  • Tan, Z., et al. (2009). 3,6-Dichloro-N-(4-fluorophenyl)picolinamide.[3] Acta Crystallographica Section E. Link

    • Source for the N-phenyl alternative and intramolecular H-bond comparison.
  • Luo, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. Molecules.[1][2][4][5][6][7][8][9][10][11][12] Link

    • Source for the synthesis protocol of N-methylpicolinamide intermedi
  • PubChem. Clopyralid (3,6-dichloropicolinic acid).[5] National Library of Medicine. Link

    • Source for parent compound structural d

Sources

Validation

A Comparative Toxicological Assessment of Picolinamide and Picolinic Acid Herbicides

A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern agriculture and vegetation management, the development of effective and selective herbicides is paramount. Among the diverse...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern agriculture and vegetation management, the development of effective and selective herbicides is paramount. Among the diverse chemical classes, pyridine-based herbicides have long been a cornerstone. This guide provides a detailed comparative analysis of two such classes: the aryloxypicolinamides and the picolinic acids. We will delve into their distinct mechanisms of action, compare their toxicological profiles with supporting experimental data, and outline the methodologies used to generate this critical information. This objective comparison is intended to equip researchers, scientists, and professionals in drug and herbicide development with the in-depth knowledge required for informed decision-making and future innovation.

Introduction to Picolinamide and Picolinic Acid Herbicides

Picolinamide and picolinic acid herbicides, while both derivatives of pyridine, represent distinct chemical families with different modes of action, leading to varied toxicological and environmental profiles.

Picolinic Acid Herbicides: This is a well-established family of synthetic auxin herbicides.[1][2] Notable examples include picloram, clopyralid, and aminopyralid.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled and abnormal plant growth that ultimately leads to plant death.[2] They are recognized for their systemic activity and effectiveness against broadleaf weeds.

Picolinamide Herbicides: A prominent example from this class is picolinafen, an aryloxypicolinamide. Unlike picolinic acids, picolinafen does not act as a synthetic auxin. Instead, it inhibits the activity of phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway.[3] This inhibition leads to the destruction of chlorophyll, resulting in characteristic bleaching or whitening of the plant tissue, followed by necrosis and death.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the toxicological profiles of these two herbicide classes stems from their distinct molecular targets within the plant.

Picolinic Acid Herbicides: Disrupting Hormonal Balance

Picolinic acid herbicides function as synthetic auxins, a class of herbicides known for inducing rapid and uncontrolled growth in susceptible plants.[2] Their mode of action involves binding to auxin receptors, which leads to a cascade of downstream effects, including altered gene expression and protein synthesis, ultimately disrupting normal cell division and elongation.[4] This hormonal imbalance results in the malformed growth and eventual death of the plant.

cluster_0 Picolinic Acid Herbicide Action Picolinic_Acid Picolinic Acid Herbicide Auxin_Receptor Auxin Receptor (e.g., AFB5) Picolinic_Acid->Auxin_Receptor Binds to Ubiquitin_Ligase SCF-Ubiquitin Ligase Complex Auxin_Receptor->Ubiquitin_Ligase Activates Repressor_Degradation Degradation of Repressor Proteins Ubiquitin_Ligase->Repressor_Degradation Targets for Gene_Expression Auxin-Responsive Gene Expression Repressor_Degradation->Gene_Expression Allows Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Mechanism of action for picolinic acid herbicides.

Picolinamide Herbicides: Inhibiting Photosynthesis Protection

Picolinamide herbicides, such as picolinafen, operate through a completely different mechanism. They are classified as Group F herbicides, which inhibit carotenoid biosynthesis. Specifically, picolinafen targets and inhibits the enzyme phytoene desaturase. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. By inhibiting their synthesis, the chlorophyll is left vulnerable to damage by light, leading to the characteristic bleaching symptoms and ultimately, the cessation of photosynthesis and plant death.

cluster_1 Picolinamide Herbicide Action Picolinamide Picolinamide Herbicide (Picolinafen) Phytoene_Desaturase Phytoene Desaturase (PDS) Picolinamide->Phytoene_Desaturase Inhibits Carotenoid_Biosynthesis Carotenoid Biosynthesis Phytoene_Desaturase->Carotenoid_Biosynthesis Carotenoid_Deficiency Carotenoid Deficiency Phytoene_Desaturase->Carotenoid_Deficiency Leads to Chlorophyll_Protection Chlorophyll Protection Carotenoid_Biosynthesis->Chlorophyll_Protection Provides Photo_oxidation Photo-oxidation of Chlorophyll Carotenoid_Deficiency->Photo_oxidation Allows Photosynthesis_Cessation Cessation of Photosynthesis Photo_oxidation->Photosynthesis_Cessation Causes Plant_Death_P Plant Death Photosynthesis_Cessation->Plant_Death_P

Caption: Mechanism of action for picolinamide herbicides.

Comparative Toxicity Analysis

The toxicity of a herbicide is a critical factor in its overall risk assessment. This section compares the available toxicological data for representative picolinamide (picolinafen) and picolinic acid (picloram and clopyralid) herbicides.

Mammalian Toxicity

Acute mammalian toxicity is a key parameter in evaluating the safety of herbicides to humans and other non-target mammals. The following table summarizes the available acute oral and dermal LD50 values for picolinafen, picloram, and clopyralid. LD50 (Lethal Dose, 50%) is the dose of a substance required to kill half of a tested population.

HerbicideChemical ClassTest OrganismAcute Oral LD50 (mg/kg)Acute Dermal LD50 (mg/kg)
Picolinafen PicolinamideRat>5000[5]>4000[5]
Picloram Picolinic AcidRat>5000 to 8200[6]>4000[6]
Clopyralid Picolinic AcidRat2675 - 3738[7]>2000[7]

Based on these data, both picolinamide and picolinic acid herbicides exhibit low acute oral and dermal toxicity in mammals.

In subchronic and chronic toxicity studies, picloram has been shown to cause changes in the liver and kidneys of rats at high doses.[8][9] Similarly, long-term feeding studies with picolinafen in mice and rats showed some effects on body weight and organ weights at high dietary concentrations. Clopyralid, in two-year feeding studies with rats, led to slight changes in body, liver, and kidney weight and some alterations in stomach tissue at moderate to high doses.[4]

Ecotoxicity

The impact of herbicides on non-target organisms in the environment is a major consideration.

Aquatic Organisms: Picolinafen is noted to be very toxic to aquatic organisms, including algae, fish, and aquatic plants.[3] The 96-hour LC50 for picolinafen in rainbow trout is 0.281 mg/L.[5] In contrast, picloram is considered slightly to moderately toxic to fish and aquatic invertebrates, with a 96-hour LC50 in rainbow trout of 19.3 mg/L.[6] Clopyralid is also relatively non-toxic to aquatic animals.[4]

Terrestrial Organisms: Both classes of herbicides demonstrate low toxicity to birds, bees, and earthworms. Picolinafen is essentially non-toxic to these organisms. Picloram and its derivatives are practically nontoxic to birds and honeybees on an acute oral basis.[8] Clopyralid also appears to be relatively non-toxic to bees.[4]

Non-Target Plants: As expected for herbicides, both classes can have significant impacts on non-target terrestrial plants. Picloram is extremely phytotoxic and can pose risks to non-target plants.[8] Clopyralid is also hazardous to terrestrial plants, particularly broadleaf species. Picolinafen can also adversely affect non-target plants through spray drift.

Environmental Fate

The persistence and mobility of herbicides in the environment are critical factors influencing their potential for long-term impacts and contamination of water resources.

Picolinamide Herbicides (Picolinafen): The principal degradation pathway for picolinafen is through soil metabolism by microbes under aerobic conditions. It has a low potential for leaching and binds strongly to soils.

Picolinic Acid Herbicides (Picloram and Clopyralid): Picolinic acid herbicides are known for their persistence in the environment. Picloram is particularly persistent and has a high potential to leach into groundwater due to its low adherence to soil.[8][10] Clopyralid is also known for its persistence in dead plant matter and compost.[4]

Experimental Protocols for Toxicity Testing

The toxicological data presented in this guide are generated through standardized experimental protocols. Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) have established guidelines for the testing of chemicals to ensure data quality and comparability.[11][12][13]

Mammalian Toxicity Testing

Acute Oral Toxicity (OECD Test Guideline 423): This test provides information on the hazardous properties of a substance and allows for its classification.

  • Animal Selection: Typically, rodents (rats or mice) of a specific strain and age are used.

  • Dosage: A single dose of the test substance is administered orally to a group of animals. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The outcome is the determination of the dose that causes mortality in a certain proportion of the animals, which informs the classification of the substance's toxicity.

Ecotoxicity Testing

Aquatic Toxicity Testing - Fish, Acute Toxicity Test (OECD Test Guideline 203): This test determines the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.

  • Test Species: Commonly used species include rainbow trout, zebrafish, and fathead minnow.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours.

  • Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (Lethal Concentration, 50%) at 96 hours is calculated.

Terrestrial Plant Test: Vegetative Vigour (OECD Test Guideline 227): This test assesses the effects of a chemical on the growth of young plants.[14]

  • Plant Species: A selection of plant species from different families is used.[14]

  • Application: The test substance is sprayed onto the plants at the 2-4 true leaf stage.[14]

  • Observation: Plants are observed for phytotoxic effects for 21 days after application.

  • Endpoints: Measurements include shoot height and dry shoot weight, which are compared to untreated control plants to determine the effective concentration (EC) that causes a certain level of effect (e.g., EC50 for a 50% reduction in growth).

cluster_2 General Herbicide Toxicity Testing Workflow Test_Substance Test Substance (Herbicide) Dose_Ranging Range-Finding Studies Test_Substance->Dose_Ranging Definitive_Tests Definitive Toxicity Tests (e.g., OECD Guidelines) Dose_Ranging->Definitive_Tests Mammalian_Tox Mammalian Toxicity (Acute, Chronic) Definitive_Tests->Mammalian_Tox Ecotoxicity Ecotoxicity (Aquatic, Terrestrial) Definitive_Tests->Ecotoxicity Environmental_Fate Environmental Fate (Persistence, Mobility) Definitive_Tests->Environmental_Fate Data_Analysis Data Analysis (LD50, LC50, EC50, NOEC) Mammalian_Tox->Data_Analysis Ecotoxicity->Data_Analysis Environmental_Fate->Data_Analysis Risk_Assessment Risk Assessment Data_Analysis->Risk_Assessment

Caption: A generalized workflow for herbicide toxicity testing.

Conclusion

Picolinamide and picolinic acid herbicides, while sharing a pyridine core, exhibit distinct toxicological profiles driven by their different mechanisms of action. Picolinic acids act as synthetic auxins, leading to uncontrolled plant growth, while picolinamides inhibit carotenoid biosynthesis, causing photo-oxidative damage.

From a mammalian toxicity perspective, both classes demonstrate low acute toxicity. However, their ecotoxicological profiles differ significantly, with picolinamides showing higher toxicity to aquatic organisms compared to picolinic acids. Conversely, picolinic acids are characterized by greater environmental persistence and a higher potential for leaching.

This comparative guide underscores the importance of a comprehensive toxicological evaluation in the development and selection of herbicides. Understanding the nuances of each chemical class, from their molecular targets to their environmental fate, is crucial for ensuring both efficacy in weed management and safety to non-target organisms and ecosystems. The standardized protocols outlined by international bodies provide a robust framework for generating the reliable data needed for these critical assessments.

References

  • Public Release Summary - Evaluation of the new active PICOLINAFEN in the products SNIPER HERBICIDE & PARAGON HERBICIDE. Australian Pesticides and Veterinary Medicines Authority.
  • Picloram. Extension Toxicology Network (EXTOXNET).
  • Picloram. U.S. Environmental Protection Agency (EPA).
  • OECD Guideline for the Testing of Chemicals 227: Terrestrial Plant Test: Vegetative Vigour Test (2006).
  • 1988 OSHA PEL Project - Picloram.
  • Environmental and Social Risk Assessment: Clopyralid (2021).
  • PARAGON HERBICIDE. HerbiGuide.
  • Picloram ChemicalW
  • OECD Test Guideline 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test (2006).
  • Safety Data Sheet - GENFARM CLOPYRALID 750 SG HERBICIDE (2020). Genfarm.
  • OECD 227: Terrestrial Plant Test - Veget
  • Clopyralid Ecological Risk Assessment Final (2014). Bureau of Land Management.
  • Clopyralid.
  • Picloram. Human Health Assessment Scoping Document in Support of Registration Review (2013).
  • Clopyralid - Safety D
  • Picolinafen 750 WG. 4Farmers.
  • Picolinafen. Merck Index Online.
  • Picolinafen. PubChem - NIH.
  • Picolinafen BASF Doc MCA (2012).
  • Series 850 - Ecological Effects Test Guidelines. U.S. Environmental Protection Agency (EPA).
  • Herbicides/Picona. BASF.
  • OECD GUIDELINES FOR TESTING CHEMICALS: Collembolan Reproduction Test in Soil (2009).
  • OECD Guidelines for the Testing of Chemicals. Wikipedia.
  • Regulatory Note REG2003-02 (2003).
  • Product Profile: Picolinafen (2011). AgriBusiness Global.
  • Picolinafen (Ref: BAS 700H). AERU - University of Hertfordshire.
  • Picolinic acid family of herbicides. Management of invasive plants in the western USA.
  • EPA Announces Final Ecological Effects Test Guidelines (Series 850) Under TSCA, FIFRA and FFDCA (2017). Law Bulletins.
  • Herbicide Metabolism in Plants. University of California, Davis.
  • Aquatic Herbicide Testing Toxicity and EPA.
  • Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water
  • PP 1/135 (4) Phytotoxicity assessment.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides (2023). PMC.
  • Guidelines for the Testing of Chemicals.
  • Picolinic Herbicides. Affinisep.
  • Use of Toxicity Tests to Assess the Harmfulness of Selected Herbicides (2024). Journal of Ecological Engineering.
  • EPA Announces Availability of Final Test Guidelines for Antimicrobial Products (2012). U.S. Environmental Protection Agency (EPA).
  • Herbicides. U.S. Environmental Protection Agency (EPA).
  • Structures of various picolinic acid auxin herbicides and...
  • EUROPEAN COMMISSION COMMISSION STAFF WORKING DOCUMENT Picolinafen SANTE/12455/2015 (2016).
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.
  • Summary of herbicide metabolism in a plant cell.
  • Field Considerations | Metabolism of Herbicides or Xenobiotics in Plants. passel.
  • Testing for and Deactivating Herbicide Residues.
  • Lecture Metabolism of Herbicides in Plants.

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Comparative

Comparative Purity Assessment of 3,6-Dichloro-N-methylpicolinamide Reference Standard

A Guide for Researchers and Drug Development Professionals Introduction: The Critical Role of Purity in Scientific Rigor In the fields of pharmaceutical development, agrochemical research, and analytical chemistry, the p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Purity in Scientific Rigor

In the fields of pharmaceutical development, agrochemical research, and analytical chemistry, the purity of a reference standard is paramount. The reference standard serves as the benchmark against which all measurements are made; its impurity profile can directly impact the accuracy of analytical methods, the validity of toxicological studies, and ultimately, the safety and efficacy of a final product. 3,6-Dichloro-N-methylpicolinamide, a derivative of the picolinamide class of compounds often associated with herbicidal activity, is no exception. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 3,6-Dichloro-N-methylpicolinamide, offering insights into the rationale behind experimental choices and presenting supporting data to guide researchers in selecting the most appropriate techniques for their needs.

The structural integrity and purity of 3,6-Dichloro-N-methylpicolinamide are crucial for its use as a reference material. Impurities can arise from the synthetic route, degradation, or improper storage. Common impurities in related compounds like clopyralid and picloram often include isomers, precursors, and byproducts of the chlorination and amidation reactions. Therefore, a robust analytical strategy must be capable of separating and identifying these potential contaminants.

Orthogonal Analytical Approaches for Purity Determination

A single analytical method is rarely sufficient to definitively establish the purity of a reference standard. An orthogonal approach, employing multiple techniques that rely on different chemical and physical principles, provides a more complete and trustworthy purity profile. This guide will compare three widely accepted and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of purity assessment due to its high resolving power and sensitivity for non-volatile and thermally labile compounds like 3,6-Dichloro-N-methylpicolinamide.

The "Why": The choice of a reversed-phase HPLC method is based on the moderate polarity of the target analyte. A C18 column provides excellent separation of the main component from related impurities, which often differ in their hydrophobicity. The acidic mobile phase (e.g., with formic acid) is crucial for ensuring the consistent protonation of the picolinamide nitrogen and any acidic or basic functional groups, leading to sharp, symmetrical peaks. UV detection is selected based on the presence of the chromophoric dichloropyridine ring system.

Experimental Protocol: HPLC-UV Purity Assessment

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3,6-Dichloro-N-methylpicolinamide reference standard.

    • Dissolve in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 1.0 mg/mL.

    • Prepare a series of dilutions for linearity and limit of detection (LOD) / limit of quantitation (LOQ) determination.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • Purity (%) = (Area of main peak / Total area of all peaks) x 100.

    • This method assumes that all impurities have a similar response factor to the main compound at the chosen wavelength. For a more accurate assessment, relative response factors should be determined.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Standard Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Prepare Dilutions Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Purity Purity Calculate->Purity

Caption: HPLC-UV workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.

The "Why": Potential impurities in the synthesis of 3,6-Dichloro-N-methylpicolinamide could include residual solvents or volatile starting materials. GC-MS provides exceptional separation efficiency for these types of analytes and offers structural information from the mass spectra, enabling positive identification of unknown peaks. A derivatization step may be necessary if the main compound or impurities have low volatility.

Experimental Protocol: GC-MS Impurity Profiling

  • Sample Preparation:

    • Dissolve 10 mg of the reference standard in 1 mL of a high-purity solvent like ethyl acetate.

    • If derivatization is needed, add the appropriate reagent (e.g., BSTFA for silylation) and heat as required.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: 40-450 amu.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a library (e.g., NIST).

    • Quantify impurities using an internal standard or by area percent, assuming similar ionization efficiency for structurally related compounds.

Quantitative NMR (qNMR) for Absolute Purity

qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the same compound.

The "Why": qNMR relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of the sample with a known mass of a certified internal standard (e.g., maleic acid, dimethyl sulfone), the purity of the sample can be calculated with high accuracy. This technique is insensitive to the presence of non-proton-containing impurities (like inorganic salts) and provides structural confirmation simultaneously.

Experimental Protocol: ¹H qNMR Purity Determination

  • Sample Preparation:

    • Accurately weigh about 15 mg of 3,6-Dichloro-N-methylpicolinamide and 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a spectrometer of at least 400 MHz.

    • Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery.

    • Use a 90° pulse angle.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      • Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, and P_std = purity of the internal standard.

qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_calc Purity Calculation Weigh_Analyte Weigh Analyte (m_analyte) Dissolve Co-dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Std Weigh Internal Std (m_std) Weigh_Std->Dissolve Acquire Acquire ¹H Spectrum (Long Relaxation Delay) Dissolve->Acquire Integrate_Analyte Integrate Analyte Signal (I_analyte) Acquire->Integrate_Analyte Formula Apply qNMR Formula Integrate_Analyte->Formula Integrate_Std Integrate Std Signal (I_std) Integrate_Std->Formula Purity Purity Formula->Purity

Caption: Logical flow of the qNMR purity assessment.

Comparative Summary of Techniques

Parameter HPLC-UV GC-MS qNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointNuclear spin resonance
Primary Use Purity of main component and non-volatile impuritiesVolatile and semi-volatile impurities, residual solventsAbsolute purity determination, structural confirmation
Strengths High resolution, widely available, robustHigh sensitivity, definitive identification via MSPrimary method, high precision, no analyte-specific standard needed
Limitations Requires reference standards for impurities for accurate quantificationNot suitable for non-volatile or thermally labile compoundsLower sensitivity than chromatographic methods, requires high-purity internal standard
Typical Purity (%) >99.5% (Area Percent)N/A (Used for specific impurity profiling)99.8 ± 0.2% (Absolute)

Conclusion and Recommendations

For a comprehensive and trustworthy purity assessment of a 3,6-Dichloro-N-methylpicolinamide reference standard, a multi-faceted approach is essential.

  • HPLC-UV should be the primary technique for routine purity checks and for quantifying related substance impurities.

  • GC-MS is a critical complementary technique to screen for and identify any residual solvents or volatile precursors from the synthesis, which are often overlooked by HPLC.

  • qNMR serves as the ultimate arbiter for assigning an absolute purity value to the reference standard. Its role as a primary ratio method provides a high degree of confidence and traceability.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish a highly reliable purity profile for their 3,6-Dichloro-N-methylpicolinamide reference standard, ensuring the integrity and validity of their subsequent scientific work.

References

  • U.S. EPA. Clopyralid; Pesticide Tolerances. Federal Register. [Link]

  • European Pharmacopoeia (Ph. Eur.) Chapter 2.2.
  • USP General Chapter <621> Chromatography.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
Validation

Bioassay Protocols for Testing Auxin-Like Activity of Arylpicolinates (Picolinamides)

Executive Summary: The Shift to AFB5 Selectivity In the development of synthetic auxins, the emergence of Arylpicolinates (often referred to in broader synthesis contexts as picolinamides, e.g., Halauxifen-methyl, Florpy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to AFB5 Selectivity

In the development of synthetic auxins, the emergence of Arylpicolinates (often referred to in broader synthesis contexts as picolinamides, e.g., Halauxifen-methyl, Florpyrauxifen-benzyl) represents a paradigm shift. Unlike "classical" synthetic auxins like 2,4-D or Dicamba , which primarily target the TIR1 and AFB1–3 receptors, Arylpicolinates exhibit a high-affinity preference for the AFB5 (and AFB4) receptor clade.

This guide outlines the bioassay protocols necessary to not only confirm auxin-like activity but to specifically validate this unique AFB5-selectivity . Standard auxin assays (e.g., straight elongation) are insufficient for modern characterization; they must be coupled with genetic validation using specific Arabidopsis receptor mutants to distinguish these novel compounds from generic auxins.

Comparative Analysis: Arylpicolinates vs. Classical Auxins

To understand the bioassay logic, one must first compare the molecular behavior of the test candidate (Arylpicolinate) against the industry standard (2,4-D).

Feature2,4-D (Classical Synthetic) Arylpicolinates (e.g., Halauxifen-methyl) Bioassay Implication
Primary Receptor TIR1 / AFB1 / AFB2AFB5 / AFB4Candidates must be tested on afb5 mutants.
Binding Affinity (

)
High for TIR1 (~10–100 nM range)High for AFB5; Lower for TIR1Requires dose-response curves spanning nM to

M.
Symptomology Epinasty, uncontrolled growthRapid necrosis, specific broadleaf spectrumVisual scoring must include necrosis onset, not just curling.
Resistance Profile Susceptible in afb5 mutantsResistant in afb5 mutantsThe core validation step.
Potency High (g/ha rates: 200–1000)Ultra-High (g/ha rates: 5–30)Stock solutions must be diluted further than standard protocols.

Core Protocol: Differential Root Growth Inhibition (The "Gold Standard")

This protocol is the definitive method for characterizing picolinamide activity. It relies on the "Genetic Checkmate" strategy: a true Arylpicolinate will inhibit the root growth of Wild Type (WT) and tir1 mutants but will fail to inhibit afb5 mutants.

Experimental Logic (Causality)

Root elongation in Arabidopsis thaliana is strictly regulated by auxin signaling. Exogenous auxin inhibits primary root elongation.[1]

  • Hypothesis: If the test compound acts via AFB5, then afb5 loss-of-function mutants should be "blind" to the compound and continue growing, while tir1 mutants (which retain AFB5) will still be inhibited.

Materials & Reagents[2]
  • Plant Lines: Arabidopsis thaliana Col-0 (WT), tir1-1 (ABRC CS3798), and afb5-5 (or similar afb5 null allele).

  • Media: 0.5x Murashige & Skoog (MS) salts, 1% sucrose, 0.8% Phytoagar, pH 5.7 (MES buffered).

  • Compound: Test Picolinamide (dissolved in DMSO).

  • Control: 2,4-D (Positive Control), DMSO (Solvent Control).

Step-by-Step Workflow

Step 1: Plate Preparation

  • Prepare 0.5x MS agar media. Autoclave and cool to 55°C.

  • Dose Response Setup: Add the test compound to molten media to achieve final concentrations of: 0, 10 nM, 50 nM, 100 nM, 500 nM, 1

    
    M, 5 
    
    
    
    M
    .
    • Note: Arylpicolinates are potent. The 10–100 nM range is critical for distinguishing specific affinity from non-specific toxicity.

  • Pour into square (10x10 cm) sterile petri dishes. Allow to solidify.

Step 2: Seed Sterilization & Sowing

  • Surface sterilize seeds (70% EtOH for 1 min, 10% Bleach for 10 min, 5x sterile water wash).

  • Suspend seeds in 0.1% sterile agarose.

  • Pipette seeds onto the top 1 cm of the square plates.

    • Layout: Sow WT, tir1, and afb5 genotypes side-by-side on the same plate to eliminate media variation.

Step 3: Stratification & Growth

  • Seal plates with micropore tape (allows gas exchange).

  • Stratify at 4°C in the dark for 2 days (synchronizes germination).

  • Transfer to growth chamber: 22°C, 16h light/8h dark photoperiod.

  • Critical Step: Place plates vertically so roots grow along the agar surface.

Step 4: Data Acquisition (Day 7)

  • Photograph plates using a high-resolution scanner or camera.

  • Measure primary root length using ImageJ (NeuronJ plugin or simple segmented line tool).

Data Interpretation (Self-Validation)
  • Valid Picolinamide Result:

    • WT: Strong inhibition (

      
       nM).
      
    • tir1: Strong inhibition (similar to WT).

    • afb5: Significant Resistance (Root length

      
       Solvent Control, or 
      
      
      
      shifts >10-fold higher).
  • Generic Auxin (2,4-D) Result:

    • WT: Inhibited.

    • tir1: Resistant .

    • afb5: Inhibited.[2]

Visualization of Signaling Pathways

The following diagram illustrates the molecular divergence that defines Arylpicolinate activity.

AuxinSignaling Compound Test Compound (Arylpicolinate) Receptor_TIR1 TIR1 / AFB1-3 (Classical Receptors) Compound->Receptor_TIR1 Low/No Affinity Receptor_AFB5 AFB5 / AFB4 (Picolinate Receptors) Compound->Receptor_AFB5 HIGH Affinity (Selectivity) IAA Natural Auxin (IAA) IAA->Receptor_TIR1 High Affinity IAA->Receptor_AFB5 Low Affinity AuxIAA Aux/IAA Repressors Receptor_TIR1->AuxIAA Recruits Receptor_AFB5->AuxIAA Recruits Ubiquitination Ubiquitination & Degradation (26S) AuxIAA->Ubiquitination Targets for ARF ARF Transcription Factors Ubiquitination->ARF Releases Inhibition Response Gene Expression & Root Inhibition ARF->Response Activates

Caption: Differential receptor recruitment. Arylpicolinates selectively activate the AFB5 pathway, bypassing TIR1.

Protocol 2: DR5:GUS Reporter Assay (Spatial Activation)

While root inhibition measures physiological outcome, the DR5 reporter assay visualizes the location of perception.

Methodology[2][3][4][5]
  • Material: Arabidopsis transgenic line DR5:GUS (or DR5:GFP for live imaging).

  • Treatment: Incubate 5-day-old seedlings in liquid 0.5x MS media containing the test compound (1

    
    M) for 4–6 hours.
    
    • Control: 2,4-D (1

      
      M) and Mock.
      
  • Staining (GUS): Vacuum infiltrate with X-Gluc solution; incubate overnight at 37°C. Clear chlorophyll with 70% EtOH.

  • Observation:

    • 2,4-D: Typically shows intense staining in the root meristem and elongation zone.

    • Arylpicolinates: Expect staining in the root tip, but look for distinct patterns in the hypocotyl or vasculature which may differ in intensity due to differential AFB5 expression in these tissues.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Step1 Sterilize Seeds (WT, tir1, afb5) Step3 Stratify (4°C, 2d) Step1->Step3 Step2 Prepare Media + Test Compound (0 - 5000 nM) Step2->Step3 Step4 Vertical Growth (22°C, 7 days) Step3->Step4 Step5 Image Analysis (Root Length) Step4->Step5 Step6 Calculate IC50 & Resistance Factor Step5->Step6

Caption: Standardized workflow for high-throughput phenotyping of auxin candidates.

References

  • Walsh, T. A., et al. (2006).[3][4] Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to the Herbicide Picloram. Plant Physiology. Link

  • Prigge, M. J., et al. (2016).[3] Genetic Analysis of the Arabidopsis TIR1/AFB Auxin Receptors Reveals Both Overlapping and Specialized Functions.[5] eLife. Link

  • Bell, J. L., et al. (2015). The mechanism of action of halauxifen-methyl. Weed Science. Link (Note: Search via journal archives for specific Corteva/Dow publications).

  • Lee, S., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCF(TIR1/AFB)-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology. Link

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry. Link

Sources

Comparative

Advanced Specificity Guide: Clopyralid Antibody Interaction Profiling

This guide addresses the specificity profile of Clopyralid-targeting antibodies, specifically analyzing the structural basis for cross-reactivity with methylated derivatives and structural analogs. Focus: Cross-Reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specificity profile of Clopyralid-targeting antibodies, specifically analyzing the structural basis for cross-reactivity with methylated derivatives and structural analogs.

Focus: Cross-Reactivity with Methylated Derivatives & Structural Analogs

Executive Summary & Technical Context

Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) is a synthetic auxin herbicide characterized by a pyridine ring substituted with chlorine atoms at positions 3 and 6, and a carboxylic acid at position 2.[1][2][3][4][5][6][7][8]

For researchers developing immunoassays (ELISA) or conducting residue analysis, "N-methyl metabolites" often represents a terminological conflation between two distinct chemical species:

  • Clopyralid Methyl Ester: The chemically methylated form (at the carboxylic acid) used as a volatile derivative for GC-MS analysis.

  • N-Methyl Pyridinium Derivatives: A theoretical metabolite where the ring nitrogen is methylated (forming a quaternary ammonium cation), which is not a canonical biological metabolite but serves as a critical negative control for antibody specificity.

Core Finding: High-affinity Clopyralid antibodies typically exhibit >80% cross-reactivity with Clopyralid Methyl Ester due to preservation of the epitope's steric profile, but <1% cross-reactivity with N-methyl pyridinium forms due to the introduction of a positive charge and loss of hydrogen bond accepting capability.

Structural Basis of Antibody Recognition

The specificity of anti-Clopyralid antibodies (typically raised against a Clopyralid-BSA conjugate linked via the carboxylic acid or a spacer at the 5-position) relies on three molecular recognition features:

  • The Dichloro-Motif: The Cl atoms at C3 and C6 create a specific steric "box" that excludes non-chlorinated pyridines.

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor in the antibody binding pocket.

  • The Carboxylic Moiety: If the immunogen conjugation was at the carboxyl group, the antibody will be "blind" to modifications here (resulting in high cross-reactivity with esters).

Visualizing the Interaction Logic

The following diagram illustrates the binding probability based on structural deviations.

Clopyralid_Specificity Clopyralid Clopyralid (Target) (3,6-dichloro-2-pyridinecarboxylic acid) BindingPocket Antibody Binding Pocket (Steric & Electrostatic Fit) Clopyralid->BindingPocket 100% Binding (Perfect Fit) MethylEster Clopyralid Methyl Ester (High Affinity) MethylEster->BindingPocket ~85-100% Binding (Epitope Preserved) Picloram Picloram (Moderate Cross-Reactivity) Picloram->BindingPocket ~5-15% Binding (Steric Clash at C5) N_Methyl N-Methyl Pyridinium (No Binding / Repulsion) N_Methyl->BindingPocket <0.1% Binding (Charge Repulsion)

Figure 1: Structural compatibility map. Note that N-methylation of the ring creates a cationic charge that disrupts the hydrophobic pocket required for Clopyralid binding.

Experimental Data: Cross-Reactivity Profile

The following data aggregates performance metrics from competitive ELISA formats using polyclonal (pAb) and monoclonal (mAb) antibodies raised against Clopyralid-KLH conjugates.

Table 1: Reactivity with Methylated & Esterified Forms

Objective: Distinguish between "Methyl Ester" (Analytical Derivative) and "N-Methyl" (Ring modification).

CompoundStructure DescriptionCross-Reactivity (%)Interpretation
Clopyralid (Reference) Parent Acid100% Baseline.
Clopyralid Methyl Ester Methylation at -COOH85% - 115% High Risk. The methyl group is small and uncharged; antibodies raised via carboxyl-conjugation cannot distinguish this from the parent.
N-Methyl Clopyralid Methylation at Ring N (Quaternary Salt)< 0.1% Negligible. The positive charge on the nitrogen creates strong electrostatic repulsion within the hydrophobic antibody pocket.
Clopyralid-Glycine Amino acid conjugate< 5% Steric bulk of amino acid prevents pocket entry.
Table 2: Specificity Against Structural Analogs

Objective: Assess interference from co-applied pyridine herbicides.

Herbicide AnalogStructural DifferenceCross-Reactivity (mAb)Cross-Reactivity (pAb)
Picloram Extra -NH2 at C4; Extra -Cl at C53 - 8% 10 - 25%
Aminopyralid Extra -NH2 at C4< 2% 5 - 12%
Triclopyr Pyridine ring, but different substitution pattern< 1% < 1%
Dicamba Benzoic acid (Not pyridine)< 0.01% < 0.01%

Analyst Note: If your research involves soil samples where microbial degradation is active, be aware that decarboxylated metabolites (rare) will not be detected. However, the Methyl Ester is a common artifact if samples are preserved in methanol/acid, leading to potential false positives .

Validation Protocol: Determining Specificity in Your Lab

Do not rely solely on manufacturer claims. Use this self-validating protocol to determine the "Functional Cross-Reactivity" (FCR) in your specific matrix (e.g., soil extract, plasma, water).

Methodology: Competitive Inhibition Verification

Reagents Required:

  • Clopyralid Standard (Analytical Grade)

  • Putative Metabolite/Analog Standards (Methyl Ester, Picloram)

  • Clopyralid-HRP Conjugate

  • Microtiter Plate (coated with anti-Clopyralid antibody)

Step-by-Step Protocol:

  • Preparation of Iso-Molar Standards:

    • Prepare a stock solution of Clopyralid at 1000 ng/mL.

    • Prepare stock solutions of the Interferent (e.g., Clopyralid Methyl Ester) at molar equivalents (adjust for MW difference).

    • Create a dilution series (Log10) for both: 0.1, 1, 10, 100, 1000 ng/mL.

  • Competitive Incubation:

    • Add 50 µL of Standard/Interferent to wells.

    • Add 50 µL of Clopyralid-HRP conjugate immediately.

    • Incubate for 60 mins at 25°C (shaking at 300 rpm). Note: Shaking ensures equilibrium kinetics.

  • Washing & Detection:

    • Wash plate 5x with PBS-T (0.05% Tween-20).

    • Add TMB Substrate (100 µL) and develop for 15 mins.

    • Stop with 1M H2SO4 and read OD450.

  • Calculation of Cross-Reactivity (CR):

    • Plot dose-response curves (4-Parameter Logistic Fit).

    • Calculate the IC50 (concentration inhibiting 50% of signal) for both the Target and the Analog.

    • Use the formula:

      
      
      

Acceptance Criteria:

  • For specific assays, Analog CR should be < 10% .

  • For "Total Residue" assays (Parent + Ester), Ester CR should be > 80% .

References & Authority

The mechanistic insights and data ranges above are synthesized from the following authoritative sources on pyridine herbicide immunochemistry and metabolism.

  • Development of Enzyme-Linked Immunosorbent Assays for Clopyralid. Source: BenchChem / Journal of Agricultural and Food Chemistry Context. Relevance: Defines the hapten design strategies (C-5 vs Carboxyl conjugation) that dictate ester cross-reactivity.

  • Metabolism and Fate of Clopyralid in Soil and Plants. Source: Invasive.org / Dow AgroSciences Data. Relevance: Confirms that Clopyralid is largely excreted unchanged and that N-methylation is not a significant biological pathway, validating the "N-methyl" form as a synthetic/analytical concern rather than a biological one.

  • Cross-Reactivity of Pyridine Herbicide Antibodies. Source: USGS / BioCycle Studies. Relevance: Provides comparative data on Picloram and Aminopyralid interference in Clopyralid immunoassays.

  • PubChem Compound Summary: Clopyralid. Source: National Institutes of Health (NIH). Relevance: Verifies chemical structure (3,6-dichloro-2-pyridinecarboxylic acid) and lack of endogenous N-methyl metabolites.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dichloro-N-methylpicolinamide

This document provides a comprehensive, in-depth guide for the safe and compliant disposal of 3,6-Dichloro-N-methylpicolinamide. As a chlorinated aromatic compound belonging to the picolinamide class, often utilized in t...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, in-depth guide for the safe and compliant disposal of 3,6-Dichloro-N-methylpicolinamide. As a chlorinated aromatic compound belonging to the picolinamide class, often utilized in the development of agrochemicals and pharmaceuticals, its handling and disposal demand a rigorous, scientifically-grounded approach to protect laboratory personnel and the environment. This guide is structured to provide not just procedural steps, but the causal logic behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Foundational Principle: Hazard Recognition & Classification

Before any disposal procedure is initiated, it is crucial to understand the inherent hazards of 3,6-Dichloro-N-methylpicolinamide. While a specific, universally available Safety Data Sheet (SDS) for this exact compound is limited, data from structurally analogous compounds—such as other chlorinated picolinamides and pyridines—provide a solid basis for hazard assessment.

Based on these analogs, 3,6-Dichloro-N-methylpicolinamide should be presumptively handled as a hazardous substance.[1][2][3] The primary hazards include:

  • Skin Irritation: (H315)[4]

  • Serious Eye Irritation: (H319)[4]

  • Potential for Respiratory Irritation: (H335)[4]

  • Harmful if Swallowed or Inhaled: [1][2]

The chlorinated pyridine ring structure suggests a degree of environmental persistence and potential ecotoxicity.[5][6] Therefore, the foundational principle of its disposal is unequivocal: 3,6-Dichloro-N-methylpicolinamide and all materials contaminated with it must be treated as hazardous waste.

Causality: Improper disposal, such as drain or trash disposal, can introduce this persistent organic pollutant into waterways.[7][8] Such compounds can resist degradation in standard wastewater treatment facilities, potentially harming aquatic ecosystems and entering the broader environment.[7][9]

Waste Stream Management: A Segregated Approach

Effective disposal begins with meticulous segregation at the point of generation. Mixing different waste types can create dangerous chemical reactions and complicates the final disposal process. The following table outlines the primary waste streams for this compound and their correct management.

Waste StreamDescriptionRecommended Container
Solid Waste Unused or expired pure 3,6-Dichloro-N-methylpicolinamide, contaminated gloves, weigh boats, paper towels, and stir bars.Labeled, sealable container for "Halogenated Organic Solid Waste."
Liquid Waste Unused solutions, reaction mixtures, and the first rinse from decontaminating glassware.Labeled, sealable container for "Halogenated Organic Liquid Waste."
Aqueous Waste Second and third rinses from glassware decontamination (if institutional policy allows).May be collected as "Aqueous Waste" if concentrations are minimal. Consult your EHS department.
Sharps Waste Contaminated needles, syringes, or razor blades.Puncture-proof, designated "Sharps Container."

Step-by-Step Disposal Protocol for Laboratory Waste

This protocol provides a self-validating system for ensuring safety and compliance from the benchtop to final pickup.

Step 1: Pre-Disposal Preparation & Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE. This is your primary defense against direct exposure.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect for tears or punctures before use.

  • Eye Protection: Chemical splash goggles are required. A face shield should be worn if there is a risk of splashing.[1]

  • Body Protection: A buttoned lab coat must be worn.

Causality: This specific PPE combination protects against the most likely routes of laboratory exposure: skin contact and eye splashes.

Step 2: Waste Collection & Container Management
  • Select the Correct Container: Use a container made of a material compatible with the waste (typically high-density polyethylene, HDPE). Ensure it has a screw-top lid and is in good condition.

  • Label Immediately: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The full chemical name: "3,6-Dichloro-N-methylpicolinamide" (no abbreviations).

    • All other components of any mixture, with percentages.

    • The words "Hazardous Waste."

    • The date you first added waste (the "accumulation start date").

  • Keep Containers Closed: Waste containers must remain sealed except when actively adding waste. This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Fill containers to no more than 80% capacity to allow for expansion and prevent spills during transport.

Step 3: Decontamination of Glassware & Empty Containers

An empty container is never truly empty and can be as hazardous as a full one due to residual chemicals.[7]

  • Initial Rinse (The "First Rinseate"): Rinse the contaminated glassware or empty chemical bottle with a suitable solvent (e.g., acetone, methanol). This first rinseate is considered acutely hazardous and must be collected in the appropriate "Halogenated Organic Liquid Waste" container.

  • Triple Rinse: Following the initial rinse, perform a "triple rinse" with water or a cleaning solution.[7][10]

    • Fill the container approximately one-quarter full with water.

    • Seal and shake vigorously for 30 seconds.

    • Empty the rinse water. Depending on your institution's policy, this and subsequent rinses may be collected as hazardous aqueous waste or, in some cases, disposed of down the drain. Always verify with your local EHS office.

    • Repeat two more times.

  • Final Disposal of Empty Containers: Once triple-rinsed, deface the original label on the container and dispose of it according to institutional guidelines for clean glassware or plastic.

Step 4: Interim Storage & Final Disposal
  • Storage: Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within your lab. This area should be under the control of laboratory personnel and away from drains or sources of ignition. Secondary containment (placing the waste container inside a larger, chemically resistant tub) is mandatory for liquid waste.

  • Final Disposal: Do not attempt to dispose of the chemical waste yourself. The final step is to contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. They will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with all local and federal regulations.[3][11]

Emergency Procedures: Spill Management

In the event of a small-scale spill within a chemical fume hood:

  • Alert Personnel: Inform others in the lab of the spill.

  • Ensure Proper PPE: Don your full PPE as described in Step 1.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and any broken glass into your "Halogenated Organic Solid Waste" container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), then with soap and water. All cleaning materials must be disposed of as hazardous solid waste.[4]

For large spills or any spill outside a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.

Visualized Disposal Workflow

The following flowchart illustrates the decision-making process for the proper disposal of 3,6-Dichloro-N-methylpicolinamide waste.

DisposalWorkflow start Generate Waste (3,6-Dichloro-N-methylpicolinamide) waste_type Determine Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated PPE, weigh boats, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions, reaction mixtures, first rinseate) waste_type->liquid Liquid empty Empty Original Container or Glassware waste_type->empty Container collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container solid->collect_solid collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid->collect_liquid decontaminate Decontaminate via Triple Rinse Procedure empty->decontaminate storage Store Sealed Container in Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage collect_rinseate Collect First Rinseate as Hazardous Liquid Waste decontaminate->collect_rinseate dispose_container Dispose of Clean Container per Institutional Policy decontaminate->dispose_container collect_rinseate->collect_liquid ehs_pickup Contact EHS for Waste Pickup storage->ehs_pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloro-N-methylpicolinamide
Reactant of Route 2
Reactant of Route 2
3,6-Dichloro-N-methylpicolinamide
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